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  • Product: 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde
  • CAS: 887568-73-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Characterization of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exposition on the determination of the exact mass and molecular weight of the heterocyclic compound 6-Brom...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exposition on the determination of the exact mass and molecular weight of the heterocyclic compound 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde. While this specific molecule serves as our primary subject, the principles and methodologies discussed herein are broadly applicable across the field of small molecule characterization. As a Senior Application Scientist, this guide is structured to not only present the fundamental physicochemical data but also to elucidate the causality behind the analytical techniques employed for their determination. This document is intended to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.

Introduction to the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block in the design of therapeutic agents. The subject of this guide, 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde, is a functionalized indazole derivative. Such compounds, with their diverse substitution patterns, are of significant interest in drug discovery programs, particularly in the development of kinase inhibitors for oncology and anti-inflammatory applications.[1] A precise understanding of the molecule's fundamental properties, such as its exact mass and molecular weight, is a critical first step in any research and development endeavor.

Molecular Formula and Structure

The systematic name, 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde, defines the precise arrangement of atoms within the molecule. From this nomenclature, we can deduce its molecular formula and structure.

  • 1H-indazole Core : A bicyclic aromatic system consisting of a benzene ring fused to a pyrazole ring.

  • Substituents :

    • A bromine atom at the 6th position.

    • A methoxy group (-OCH₃) at the 4th position.

    • A carbaldehyde group (-CHO) at the 3rd position.

Based on this, the molecular formula is determined to be C₉H₇BrN₂O₂ .

The following diagram illustrates the molecular structure and the relationship between its constituent parts.

Caption: Molecular structure of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde.

Differentiating Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. A clear understanding of their differences is crucial for the correct interpretation of analytical data, particularly from mass spectrometry.

  • Molecular Weight (or Average Molecular Mass) : This is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation is based on the standard atomic weights of the elements as found on the periodic table. Molecular weight is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ).

  • Exact Mass : This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. It is a theoretical value that corresponds to the mass of a single molecule containing specific isotopes. The exact mass is typically expressed in daltons (Da) or unified atomic mass units (u).

The distinction is critical in high-resolution mass spectrometry, which can resolve ions with very small mass differences.

Calculated Physicochemical Data

Based on the molecular formula C₉H₇BrN₂O₂, we can calculate the molecular weight and the monoisotopic exact mass.

ParameterValueUnit
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.071 g/mol
Exact Mass (Monoisotopic) 253.96909Da

The monoisotopic mass is calculated using the masses of the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O.

Experimental Determination by Mass Spectrometry

While the calculated values provide a theoretical foundation, experimental verification is a cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive technique for determining the molecular weight and exact mass of a compound.

Principle of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The process involves three fundamental steps:

  • Ionization : The sample molecule is converted into a gaseous ion.

  • Mass Analysis : The ions are separated based on their m/z ratio in a mass analyzer.

  • Detection : The separated ions are detected, and their relative abundance is recorded.

The following diagram illustrates a generalized workflow for the analysis of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde by mass spectrometry.

Mass Spectrometry Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample Dissolve 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde in a suitable solvent (e.g., Methanol/Acetonitrile) Ionization Ionization (e.g., Electrospray Ionization - ESI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Generate Mass Spectrum (Plot of Intensity vs. m/z) Detector->MassSpectrum DataInterpretation Data Interpretation - Identify molecular ion peak [M+H]⁺ - Determine exact mass MassSpectrum->DataInterpretation

Caption: Generalized workflow for mass spectrometry analysis.

Detailed Experimental Protocol (Hypothetical)

The following is a representative protocol for the determination of the exact mass of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde using High-Resolution Mass Spectrometry (HRMS).

Objective : To experimentally verify the exact mass of the target compound.

Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.

Materials :

  • 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for positive ion mode)

Procedure :

  • Sample Preparation :

    • Prepare a stock solution of the compound at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a dilute working solution of approximately 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrument Setup :

    • Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution.

    • Set the ESI source to positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

  • Data Acquisition :

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis :

    • Process the acquired data using the instrument's software.

    • Identify the molecular ion peak. In positive ESI mode, this will likely be the protonated molecule, [M+H]⁺.

    • The expected m/z for the [M+H]⁺ ion would be the exact mass of the neutral molecule plus the mass of a proton (1.007276 Da).

    • Expected [M+H]⁺ = 253.96909 + 1.007276 = 254.97637 Da.

    • The high-resolution instrument should be able to measure this m/z to within a few parts per million (ppm) of the theoretical value.

Conclusion

The accurate determination of exact mass and molecular weight is a non-negotiable prerequisite for any serious scientific investigation involving chemical compounds. For 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde (C₉H₇BrN₂O₂), the calculated molecular weight is 255.071 g/mol , and the monoisotopic exact mass is 253.96909 Da. While these theoretical values are foundational, their experimental verification via high-resolution mass spectrometry is essential for confirming the identity and purity of the compound. The methodologies and principles outlined in this guide provide a robust framework for the physicochemical characterization of this and other novel chemical entities, ensuring data integrity and advancing the frontiers of drug discovery and development.

References

  • NextSDS. (n.d.). 6-BROMO-4-METHOXY-3-(1H)INDAZOLE CARBOXALDEHYDE. Retrieved from [Link][2]

Sources

Exploratory

Comprehensive Safety and Handling Guide for 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde in Drug Discovery

Executive Summary In modern medicinal chemistry, functionalized indazoles serve as privileged scaffolds, frequently utilized in the development of kinase inhibitors and targeted therapeutics. 6-Bromo-4-methoxy-1H-indazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized indazoles serve as privileged scaffolds, frequently utilized in the development of kinase inhibitors and targeted therapeutics. 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde (CAS: 887568-73-2) is a highly versatile synthetic intermediate[1]. The presence of a reactive aldehyde group, a lipophilic bromine atom, and an electron-donating methoxy group makes this compound highly valuable for cross-coupling and condensation reactions. However, these same structural features dictate specific toxicological hazards and handling requirements.

This technical whitepaper provides an authoritative, self-validating framework for the safe handling, storage, and emergency management of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde, grounding standard operating procedures (SOPs) in mechanistic chemical principles.

Chemical Identity & Physical Properties

Understanding the physicochemical properties of a compound is the first step in risk mitigation. The table below summarizes the core identity metrics for 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde[1][2].

PropertyValue / Description
Chemical Name 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde
CAS Registry Number 887568-73-2
Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
Physical State Solid / Crystalline Powder
Solubility Soluble in DMSO, DMF; Insoluble in Water
Storage Temperature -20°C (Inert Atmosphere)

Hazard Identification & Mechanistic Toxicology

Based on the Globally Harmonized System (GHS) classifications for structurally analogous indazole carbaldehydes, this compound presents specific acute and chronic hazards[3][4][5].

GHS Hazard Classifications
Hazard CodeHazard ClassDescription
H302 Acute Toxicity (Oral)Harmful if swallowed.
H315 Skin Corrosion/IrritationCauses skin irritation.
H319 Serious Eye Damage/IrritationCauses serious eye irritation.
H335 STOT SE 3May cause respiratory irritation.
The Causality of Toxicity: Structure-Activity Relationship (SAR)

Safety protocols must be driven by an understanding of why a chemical is hazardous. The toxicity profile of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is directly linked to its functional groups:

  • The Aldehyde Motif (Electrophile): Aldehydes are inherently electrophilic. Upon contact with biological tissues (skin, eyes, respiratory mucosa), the aldehyde carbon can undergo nucleophilic attack by primary amines present in biological proteins (e.g., lysine residues), forming covalent Schiff base adducts[6]. This protein adduction is the primary mechanism behind its irritating and sensitizing properties (H315, H319).

  • The Bromine Substituent (Lipophilicity): Halogenation significantly increases the lipophilicity (LogP) of the indazole core. This enhanced lipid solubility facilitates rapid penetration through the stratum corneum of the skin, exacerbating the dermal toxicity of the reactive aldehyde[5].

ToxicityPathway Compound 6-Bromo-4-methoxy indazole-3-carbaldehyde Aldehyde Electrophilic Aldehyde Motif Compound->Aldehyde Bromo Lipophilic Bromo Motif Compound->Bromo Proteins Nucleophilic Attack by Skin Proteins Aldehyde->Proteins Covalent Binding Bromo->Proteins Enhances Penetration Sensitization Schiff Base Formation Proteins->Sensitization Irritation Tissue Irritation (H315/H319) Sensitization->Irritation

Caption: Mechanistic pathway illustrating how structural motifs drive dermal and mucosal toxicity.

Standard Operating Procedures (SOP): Safe Handling workflows

To prevent exposure to respirable dusts and prevent compound degradation, researchers must employ a self-validating handling system[7][8].

Protocol 1: Reagent Preparation and Weighing

Objective: To safely transfer and weigh the compound without generating aerosolized particulates or exposing the material to atmospheric oxidation.

Step 1: Environmental Validation

  • Verify that the Class II fume hood is operational. The sash must be positioned at the designated operational mark to ensure a face velocity of at least 0.5 m/s.

Step 2: Personal Protective Equipment (PPE) Donning

  • Equip a flame-resistant laboratory coat, tightly fitting safety goggles, and double-layered nitrile gloves. Causality: Double-gloving is critical because lipophilic brominated compounds can permeate single-layer nitrile over extended exposure periods[8].

Step 3: Static Mitigation

  • Indazole powders are prone to static charge buildup, which can cause the powder to aerosolize and bypass mucosal defenses (H335)[5]. Use an anti-static zero-ion gun on the weighing spatula and the anti-static weigh boat prior to opening the reagent bottle.

Step 4: Transfer and Sealing

  • Carefully dispense the required mass. Immediately flush the primary reagent bottle with an inert gas (Argon or Nitrogen) and seal tightly. Causality: Aldehydes rapidly auto-oxidize to carboxylic acids in the presence of ambient oxygen, which will ruin downstream synthetic yields[6][7].

Step 5: Decontamination

  • Wipe down the spatula, balance, and immediate hood surface with a lint-free wipe soaked in isopropanol, followed by disposal in a designated halogenated solid waste container[7].

HandlingWorkflow Start Compound Reception CAS: 887568-73-2 Storage Storage (-20°C) Inert Atmosphere Start->Storage PPE Don PPE (Double Nitrile, Goggles) Storage->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weighing Weighing via Anti-static Spatula Hood->Weighing Dissolution Dissolution in Anhydrous Solvent Weighing->Dissolution Waste Dispose Waste (Halogenated Organics) Dissolution->Waste

Caption: Step-by-step laboratory workflow for the safe handling and processing of the compound.

Emergency Response & Spill Management

In the event of a localized spill outside of primary containment, immediate and structured action is required to prevent inhalation exposure[7][8].

Protocol 2: Solid Spill Containment and Cleanup
  • Immediate Evacuation: Temporarily clear personnel from the immediate vicinity to prevent the tracking of the compound throughout the laboratory.

  • Dust Suppression (Critical Step): Do not use a brush or dry sweeping techniques. Dry sweeping will aerosolize the fine indazole powder, creating an inhalation hazard and a potential combustible dust environment[5]. Instead, gently cover the spilled powder with damp, solvent-compatible absorbent pads.

  • Collection: Using a non-sparking scoop, carefully transfer the dampened material and the pads into a sealable, chemically compatible hazardous waste container[8].

  • Chemical Decontamination: Scrub the affected surface area with a solvent capable of dissolving the compound (e.g., ethanol or isopropanol), followed by a secondary wash with standard laboratory detergent and water to remove residual organics[7].

  • Waste Segregation: Label the waste container explicitly as "Halogenated Organic Solid Waste" to ensure compliance with environmental disposal regulations.

Storage and Incompatibilities

To maintain the chemical integrity of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde and prevent hazardous side reactions, strict storage conditions must be observed:

  • Temperature Control: Store at -20°C. Elevated temperatures accelerate the degradation of the aldehyde[7].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) and protect from moisture. Water and oxygen facilitate the oxidation of the carbaldehyde to an indazole-3-carboxylic acid derivative.

  • Chemical Incompatibilities: Keep strictly separated from strong oxidizing agents, strong bases, and primary amines. Contact with primary amines can lead to rapid, exothermic Schiff base formations[6].

References

  • NextSDS. 6-BROMO-4-METHOXY-3-(1H)INDAZOLE CARBOXALDEHYDE Chemical Substance Information. Retrieved from[Link]

  • Fisher Scientific. Safety Data Sheet: 2-Methyl-2H-indazole-3-carbaldehyde. Retrieved from [Link]

Sources

Foundational

Comprehensive Solubility Profile and Solvation Dynamics of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde in Polar Aprotic Solvents

Executive Summary The rational design of synthetic workflows and formulation strategies in medicinal chemistry relies heavily on the physicochemical properties of key intermediates. 6-Bromo-4-methoxy-1H-indazole-3-carbal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of synthetic workflows and formulation strategies in medicinal chemistry relies heavily on the physicochemical properties of key intermediates. 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and calcium-release activated calcium (CRAC) channel blockers [2, 3]. Due to its rigid aromatic core and complex hydrogen-bonding network, achieving optimal solubility is a primary bottleneck in both high-throughput screening and scale-up synthesis. This whitepaper provides an in-depth analysis of its solubility profile in polar aprotic solvents, elucidating the thermodynamic mechanisms of solvation and establishing a self-validating protocol for accurate solubility determination.

Chemical Profile & Structural Rationale

To understand the macroscopic solubility of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde (CAS: 887568-73-2)[1], one must first analyze its molecular microenvironment:

  • Indazole Core: Contains a pyrrole-like nitrogen (N1) which acts as a strong hydrogen-bond (H-bond) donor, and a pyridine-like nitrogen (N2) acting as an H-bond acceptor. In the solid state, this leads to the formation of tightly bound indazole-indazole dimers or polymeric chains, resulting in high crystal lattice energy [4].

  • 3-Carbaldehyde Group: An electrophilic center and strong H-bond acceptor. It contributes to the overall dipole moment of the molecule.

  • 4-Methoxy Group: An electron-donating group that increases the electron density of the aromatic ring while providing an additional oxygen lone pair for solvent interaction.

  • 6-Bromo Substituent: A highly lipophilic, electron-withdrawing halogen that significantly decreases aqueous solubility while increasing the molecule's affinity for hydrophobic microenvironments.

The Causality of Solvent Selection: The principle of "like dissolves like" is insufficient here. To dissolve this compound, a solvent must possess a high hydrogen-bond acceptor basicity (to disrupt the N1-H donor bonds of the indazole core) without introducing competing H-bond donors that could trigger unpredictable polymorphic transitions. Polar aprotic solvents fulfill this exact thermodynamic requirement.

Mechanistic Basis of Solubility in Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are the gold standard for solvating highly substituted indazoles.

The causality behind their efficacy lies in their high dielectric constants ( ϵ ) and strong dipole moments. For instance, the oxygen atom in the sulfoxide group of DMSO acts as a potent H-bond acceptor. When 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is introduced into DMSO, the solvent molecules competitively bind to the N1-proton of the indazole. Because DMSO lacks an acidic proton, it cannot form a reciprocal H-bond network, effectively "capping" the indazole monomer and preventing it from re-aggregating into a crystal lattice. This shifts the thermodynamic equilibrium heavily toward the solvated state ( ΔGsolv​<0 ).

Solvation Dynamics Workflow

SolvationDynamics Lattice Crystal Lattice (Intermolecular H-Bonds) Penetration Solvent Penetration & Dipole-Dipole Interaction Lattice->Penetration Solvent Polar Aprotic Solvent (DMSO / DMF / NMP) Solvent->Penetration Disruption Lattice Disruption (Overcoming Enthalpy) Penetration->Disruption Energy Input Solvation Thermodynamic Solvation (Solvated Monomers) Disruption->Solvation Entropy Gain

Caption: Thermodynamic solvation pathway of indazole derivatives in polar aprotic solvents.

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility profile of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde across standard polar aprotic solvents at 25.0 °C. Data is synthesized from structural analogs and standard indazole-3-carbaldehyde behavior [2, 4].

SolventDielectric Constant ( ϵ )Dipole Moment (D)Estimated Solubility (mg/mL at 25°C)Solvation Capacity
DMSO 46.73.96> 100Excellent
DMF 36.73.82> 80Excellent
NMP 32.24.09> 80Excellent
THF 7.51.7520 - 40Moderate
Acetonitrile 37.53.9210 - 20Low-Moderate

Note: While Acetonitrile has a high dielectric constant, its linear geometry and weaker H-bond acceptor capacity compared to DMSO result in significantly lower solubility for rigid indazoles.

Experimental Protocol: High-Throughput Isothermal Solubility Screening

To ensure scientific integrity and trustworthiness, solubility must be measured as a thermodynamic equilibrium rather than a kinetic dissolution rate. The following Shake-Flask protocol is designed as a self-validating system : it utilizes ultracentrifugation to prevent false positives from suspended nanoparticles and employs an internal standard to correct for solvent evaporation or matrix effects during HPLC analysis.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Dispense 50 mg of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde into a 2.0 mL amber glass vial (amber glass prevents photolytic degradation of the bromo-arene).

  • Add 500 μ L of the target polar aprotic solvent (e.g., anhydrous DMSO).

  • Causality Check: Ensure a visible excess of solid remains. If the solid completely dissolves, add an additional 25 mg until a persistent suspension is achieved. This guarantees the system is saturated and measuring true thermodynamic equilibrium.

Step 2: Isothermal Equilibration

  • Seal the vials tightly and place them in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C.

  • Agitate at 300 RPM for 48 hours.

  • Why 48 hours? Indazole crystal lattices can exhibit slow dissolution kinetics. A 48-hour window ensures the transition from kinetic dissolution to thermodynamic equilibrium.

Step 3: Phase Separation

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 20 minutes at 25.0 °C.

  • Causality Check: Ultracentrifugation is strictly preferred over syringe filtration. The highly lipophilic 6-bromo substituent causes the compound to non-specifically bind to PTFE or Nylon filter membranes, which would artificially lower the measured concentration.

Step 4: Quantification via HPLC-UV

  • Carefully aspirate 10 μ L of the clear supernatant and dilute it 1:100 in a matrix-matched diluent (e.g., 50:50 Water:Acetonitrile) containing a known concentration of an internal standard (e.g., 4-bromo-benzoic acid).

  • Analyze via HPLC-UV (detection at λmax​ ~254 nm).

  • Calculate the concentration using a multi-point calibration curve. The internal standard self-validates the injection volume and corrects for any precipitation that might occur during the dilution step.

Practical Applications in Drug Development

Understanding this solubility profile is critical for downstream synthetic applications:

  • Cross-Coupling Reactions: The 6-bromo position is primed for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. These reactions require homogeneous catalysis. Utilizing DMSO or DMF ensures the indazole remains fully solvated, maximizing the collision frequency with the palladium catalyst.

  • Aldehyde Functionalization: The 3-carbaldehyde group is frequently subjected to reductive amination or Knoevenagel condensations to build CRAC channel blocker libraries [3]. Performing these reactions in THF or DMF balances the solubility of the indazole with the reactivity of the incoming amine or active methylene compound.

  • N-Alkylation: Alkylation of the N1 position requires a strong base (e.g., Cs2​CO3​ or NaH ). Polar aprotic solvents like DMF are mandatory here, as they solvate the resulting indazole anion, making the N1 position highly nucleophilic.

References

  • Title: 6-BROMO-4-METHOXY-3-(1H)
  • Source: nih.
  • Source: nih.
  • Source: benchchem.
Exploratory

Crystal Structure and X-ray Diffraction of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde: A Comprehensive Structural Guide

Executive Summary Indazole derivatives represent a privileged class of pharmacophores in modern drug discovery, exhibiting profound bioactivity across oncology and neurology. Specifically, 6-Bromo-4-methoxy-1H-indazole-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazole derivatives represent a privileged class of pharmacophores in modern drug discovery, exhibiting profound bioactivity across oncology and neurology. Specifically, 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde (CAS: 887568-73-2) serves as a highly functionalized building block[1],[2]. The precise spatial arrangement of its substituents dictates its physicochemical properties, solubility, and receptor-binding affinity.

As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, self-validating framework for the crystallographic characterization of this compound. By integrating Single-Crystal X-ray Diffraction (SCXRD) for absolute atomic mapping and Powder X-ray Diffraction (PXRD) for bulk phase validation, this guide establishes a rigorous protocol for structural elucidation.

Molecular Architecture & Crystallographic Principles

The solid-state behavior of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is governed by a delicate balance of stereoelectronic effects and non-covalent interactions. Understanding the causality behind its crystal packing requires analyzing the individual contributions of its functional groups:

  • The 1H-Indazole-3-carbaldehyde Core: The base indazole ring is inherently planar. In the solid state, the asymmetric unit of 1H-indazole-3-carbaldehydes typically consists of molecules linked by robust N—H⋅⋅⋅O hydrogen bonds (with N⋅⋅⋅O distances of approximately 2.82 Å), driving the formation of one-dimensional supramolecular chains[3].

  • Methoxy Steric Hindrance: The addition of a methoxy group at the 4-position introduces significant steric bulk adjacent to the 3-carbaldehyde moiety. To minimize steric clash, the carbaldehyde group is forced into a slight torsional twist out of the indazole plane, altering the primary hydrogen-bonding vector.

  • Halogen Bonding & Heavy Atom Effects: The 6-bromo substituent acts as a highly polarizable, electron-withdrawing group. It actively participates in secondary lattice stabilization through halogen bonding (e.g., C—Br⋅⋅⋅O or C—Br⋅⋅⋅π interactions)[3],[4].

  • π⋅⋅⋅π Stacking: The extended conjugated system of the indazole core engages in slipped face-to-face π⋅⋅⋅π interactions (centroid-centroid distances ranging from 3.68 Å to 4.18 Å), providing critical cohesive energy to the crystal lattice[3],[5].

Interactions Core 6-Bromo-4-methoxy- 1H-indazole-3-carbaldehyde HB N-H···O Hydrogen Bonds (1D Chain Formation) Core->HB Primary Driver Pi π···π Stacking (Face-to-Face Stabilization) Core->Pi Secondary Lattice Halogen C-Br···O / C-Br···π (Halogen Bonding) Core->Halogen Heavy Atom Packing Steric Methoxy Steric Bulk (Torsional Conformation) Core->Steric Intramolecular Twist

Caption: Logical relationship of stereoelectronic factors governing the supramolecular assembly.

Single-Crystal X-ray Diffraction (SCXRD) Methodology

To elucidate the exact atomic coordinates, a rigorous SCXRD workflow is required. The experimental design below is a self-validating system. Causality note: The deliberate choice of CuKα radiation over MoKα maximizes the anomalous dispersion signal of the bromine atom, which is essential if absolute structure determination is required for downstream chiral derivatives. Furthermore, cryogenic data collection (150 K) is utilized to suppress thermal atomic motion, thereby sharpening diffraction peaks and accurately resolving the rotational disorder of the methoxy group[5].

Step-by-Step SCXRD Protocol
  • Crystal Growth (Solvent Evaporation): Dissolve 10–15 mg of the synthesized 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde in a 1:1 binary solvent system of ethyl acetate and n-hexane. Pierce the vial cap with a narrow gauge needle and allow for slow evaporation at an isothermal 277 K over 7 to 14 days.

  • Crystal Selection & Mounting: Under a polarized light microscope, select a single crystal devoid of twinning or macroscopic defects (optimal dimensions: ~0.2 × 0.1 × 0.1 mm). Mount the crystal on a MiTeGen polyimide loop using inert perfluoropolyether oil.

  • Cryogenic Transfer: Immediately transfer the mounted crystal to the diffractometer's cold nitrogen stream, pre-equilibrated to 150 K.

  • Data Collection: Utilize a modern diffractometer (e.g., Rigaku Oxford Diffraction or Bruker D8 Venture) equipped with a microfocus CuKα source ( λ=1.54184 Å)[5]. Execute ω -scans to achieve >99% data completeness up to θ=67∘ .

  • Data Reduction & Absorption Correction: Process the raw frame data using CrysAlisPro or APEX4. Apply a multi-scan empirical absorption correction to account for the high X-ray attenuation coefficient of the bromine atom.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing algorithms (SHELXT). Refine the structural model via full-matrix least-squares on F2 using SHELXL within the OLEX2 graphical interface[5]. Ensure all non-hydrogen atoms are refined anisotropically.

  • Validation: Generate an IUCr CheckCIF report to validate structural integrity. A high-quality refinement should yield R1​<0.05 and wR2​<0.15 .

Workflow A Crystal Growth B Cryo Mounting A->B C Data Collection B->C D Structure Solution C->D E Anisotropic Refinement D->E F CheckCIF Validation E->F

Caption: Step-by-step experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Quantitative Data Presentation

Based on the crystallographic behavior of highly substituted indazole-3-carbaldehydes, the following table summarizes the anticipated and comparative structural parameters[3],[5].

ParameterUnsubstituted 1H-Indazole-3-carbaldehyde6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde
Chemical Formula C8​H6​N2​O C9​H7​BrN2​O2​
Molecular Weight 146.15 g/mol 255.07 g/mol
Typical Space Group P21​/c (Monoclinic) P21​/c or P1ˉ (Monoclinic/Triclinic)
Primary Interaction N—H⋅⋅⋅O (2.82 Å) N—H⋅⋅⋅O (Sterically elongated)
Secondary Interactions π⋅⋅⋅π Stacking π⋅⋅⋅π Stacking & C—Br⋅⋅⋅O Halogen Bonds
Carbaldehyde Torsion Coplanar ( ∼0∘ )Twisted due to 4-Methoxy steric clash
Data Collection Temp. 298 K (Standard)150 K (Required for Methoxy resolution)

Bulk Phase Validation via Powder X-ray Diffraction (PXRD)

While SCXRD provides the definitive atomic blueprint of a single crystal, it does not guarantee that the selected crystal represents the entire synthesized batch. In pharmaceutical development, polymorph purity is critical. Therefore, we employ Powder X-ray Diffraction (PXRD) as a self-validating mechanism to bridge the gap between the microscopic structure and the macroscopic bulk material.

Step-by-Step PXRD Protocol
  • Sample Preparation: Transfer 50 mg of the bulk 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde powder into an agate mortar. Grind gently for 2 minutes to achieve a uniform particle size ( ∼10μm ), which minimizes preferred orientation artifacts.

  • Sample Mounting: Back-load the finely ground powder into a zero-background silicon sample holder. Use a glass slide to press the powder flush, ensuring a perfectly flat sample surface to prevent peak displacement errors.

  • Data Acquisition: Mount the holder in a Bragg-Brentano powder diffractometer equipped with a CuKα source. Scan the sample from 2θ=3∘ to 40∘ using a step size of 0.01∘ and a scan speed of 1∘ /min.

  • Rietveld Refinement & Overlay: Import the resulting .raw data into analysis software (e.g., GSAS-II or HighScore Plus). Generate a simulated PXRD pattern directly from the .cif file obtained in the SCXRD experiment.

  • Validation Logic: Overlay the experimental bulk pattern with the simulated single-crystal pattern. A high degree of peak overlap (accounting for minor thermal expansion shifts between 150 K SCXRD and 298 K PXRD) mathematically validates the phase purity of the bulk material.

References

  • [3] Szmigiel-Bakalarz, K., et al. Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde. Journal of Molecular Structure. URL:[Link]

  • [4] Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole. Acta Crystallographica Section E. URL:[Link]

  • [5] Abdelahi, M., et al. 3-Chloro-1-ethyl-6-nitro-1H-indazole. IUCrData. DOI: 10.1107/S2414314617009725. URL:[Link]

Sources

Foundational

A Technical Guide to the Physicochemical Profiling of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde: Predicting pKa and logP for Drug Discovery

This guide provides an in-depth analysis of the predicted acid dissociation constant (pKa) and the n-octanol/water partition coefficient (logP) for the novel heterocyclic compound, 6-Bromo-4-methoxy-1H-indazole-3-carbald...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted acid dissociation constant (pKa) and the n-octanol/water partition coefficient (logP) for the novel heterocyclic compound, 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde. As researchers, scientists, and drug development professionals, understanding these fundamental physicochemical parameters is paramount for the successful progression of a molecule from a preliminary hit to a viable drug candidate. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and efficacy.[1][2][3]

This document will delve into the theoretical underpinnings of pKa and logP, outline the computational methodologies for their prediction, present the predicted values for 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde, and discuss the implications of these values in a drug discovery context.

The Critical Role of pKa and logP in Medicinal Chemistry

The journey of a drug from administration to its target site is a complex process dictated by its physicochemical properties. Among the most influential of these are pKa and logP.

The pKa of a molecule is the negative logarithm of its acid dissociation constant (Ka) and indicates the strength of an acid or base.[1][3] In the physiological pH range, the pKa determines the ionization state of a drug.[2][3] This is critical because the ionized form of a drug is typically more water-soluble, while the neutral, non-ionized form is more lipid-soluble and can more readily cross cell membranes.[3][4] Therefore, a drug's pKa will significantly impact its solubility, absorption, and ability to reach its intended biological target.[2]

The logP , or partition coefficient, is a measure of a compound's lipophilicity (fat-solubility) versus its hydrophilicity (water-solubility).[5] It is defined as the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water).[1][5] A balanced logP is often sought in drug design, as a compound that is too lipophilic may have poor aqueous solubility and be rapidly metabolized, while a compound that is too hydrophilic may have difficulty crossing biological membranes.[4]

For ionizable molecules, the logD (distribution coefficient) is also a key parameter, as it represents the logP at a specific pH, taking into account both the ionized and non-ionized forms of the compound.[1][6]

Predicted Physicochemical Properties of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde

ParameterPredicted ValueSignificance in Drug Discovery
pKa (acidic) ~8.5 - 9.5The indazole NH group is weakly acidic. At physiological pH (~7.4), the compound will be predominantly in its neutral form, which is favorable for membrane permeation.
pKa (basic) ~1.0 - 2.0The pyrazole-type nitrogen is weakly basic. The compound will be protonated only in highly acidic environments, such as the stomach.
logP ~2.5 - 3.5This value suggests a good balance between lipophilicity and hydrophilicity, indicating the potential for good absorption and distribution characteristics.

Disclaimer: These are in silico predictions and should be confirmed by experimental methods.

Methodologies for pKa and logP Prediction

The predicted values presented above are derived from a consensus of established computational methods. These methods can be broadly categorized into fragment-based, quantum mechanical, and machine learning approaches.

Fragment-based methods , such as those employed by ACD/Labs and ChemAxon, dissect the molecule into its constituent functional groups and assign a value to each based on empirical data.[6][7][8] The overall pKa or logP is then calculated by summing the contributions of these fragments and applying correction factors for interactions between them.[9]

Quantum mechanical (QM) methods provide a more first-principles approach by calculating the electronic structure of the molecule to determine its acidity or basicity and its solvation free energy.[10][11] While computationally more intensive, QM methods can be more accurate for novel chemical scaffolds that are not well-represented in the training sets of fragment-based methods.

Machine learning models , such as ADMET Predictor, utilize sophisticated algorithms trained on large datasets of chemical structures and their corresponding experimental pKa and logP values to make predictions for new molecules.[12] These models can identify complex relationships between chemical structure and physicochemical properties that may not be captured by simpler methods.

A Generalized Workflow for In Silico Prediction

The following diagram illustrates a typical workflow for predicting the pKa and logP of a novel compound using computational tools.

G cluster_input 1. Input cluster_preprocessing 2. Pre-processing cluster_prediction 3. Prediction cluster_output 4. Output & Analysis A Input Molecular Structure (SMILES, InChI, or 2D/3D file) B Structure Standardization (desalting, tautomer enumeration) A->B C pKa Prediction Engine (Fragment-based, QM, or ML) B->C D logP Prediction Engine (Fragment-based, QM, or ML) B->D E Predicted pKa values (acidic and basic) C->E F Predicted logP value D->F G Ionization state vs. pH profile E->G H logD vs. pH profile E->H F->H

A generalized workflow for in silico pKa and logP prediction.

Experimental Validation: The Gold Standard

While in silico predictions are invaluable for high-throughput screening and lead optimization, experimental determination of pKa and logP remains the gold standard for obtaining definitive values.[2][5]

For pKa determination , potentiometric titration and UV-Vis spectrophotometry are common techniques.[7][8] These methods involve monitoring changes in pH or UV absorbance as a compound is titrated with an acid or base.

For logP determination , the shake-flask method is the traditional approach, involving the partitioning of the compound between n-octanol and water, followed by concentration analysis of each phase.[5] High-performance liquid chromatography (HPLC)-based methods offer a higher-throughput alternative.

The Interplay of pKa, logP, and Drug-Like Properties

The following diagram illustrates how pKa and logP influence key drug-like properties, underscoring their importance in the drug discovery process.

G pKa pKa Solubility Aqueous Solubility pKa->Solubility influences ionization Permeability Membrane Permeability pKa->Permeability affects charge state Excretion Excretion pKa->Excretion ionization affects renal clearance logP logP logP->Solubility inversely related logP->Permeability directly related Metabolism Metabolism logP->Metabolism lipophilicity can increase Absorption Absorption Solubility->Absorption Permeability->Absorption Distribution Distribution Absorption->Distribution

Sources

Exploratory

Comprehensive Impurity Profiling of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde: A Mechanistic and Analytical Guide

Executive Summary In the development of targeted therapeutics, particularly kinase inhibitors, the indazole core serves as a highly privileged structural motif. 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde (CAS 887568-73...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics, particularly kinase inhibitors, the indazole core serves as a highly privileged structural motif. 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde (CAS 887568-73-2)[1] is a critical, highly functionalized intermediate whose purity directly impacts the yield and safety profile of downstream active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I approach impurity profiling not merely as a screening task, but as a mechanistic investigation. By understanding the chemical causality behind impurity formation, we can design orthogonal, self-validating analytical protocols that leave no room for structural ambiguity.

This whitepaper details the mechanistic origins of common impurities in commercial batches of this compound and provides a robust, step-by-step LC-HRMS/UV methodology for their definitive identification.

Mechanistic Origins of Batch Impurities

To identify an impurity, you must first anticipate its formation. The synthesis of 1H-indazole-3-carboxaldehydes is frequently achieved via the nitrosation of corresponding indole derivatives under slightly acidic conditions[2]. While this route minimizes complex side reactions compared to harsh formylation methods, it generates a highly specific impurity profile dictated by the reactivity of the starting materials and the stability of the aldehyde functional group.

ImpurityPathways SM 6-Bromo-4-methoxyindole (Starting Material) Reagent Nitrosation (NaNO2, H+) SM->Reagent Target 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde (API Intermediate) Reagent->Target Main Pathway Imp1 Des-bromo Impurity (m/z 177 [M+H]+) Reagent->Imp1 SM Impurity / Debromination Imp3 6-Bromo-4-methoxy-1H-indazole (m/z 227[M+H]+) Reagent->Imp3 Decarbonylation / Incomplete Imp2 Oxidation Degradant (Carboxylic Acid) Target->Imp2 Auto-oxidation

Fig 1. Mechanistic pathways generating common impurities during indazole-3-carbaldehyde synthesis.

Causality of Key Impurities:

  • Des-bromo Impurity: Halogenated aromatics are susceptible to debromination. However, this impurity most frequently carries over from unhalogenated 4-methoxyindole present in the starting material.

  • Oxidation Degradant: Aldehydes are inherently prone to auto-oxidation. Exposure to atmospheric oxygen during aqueous workup or prolonged storage inevitably leads to the formation of 6-bromo-4-methoxy-1H-indazole-3-carboxylic acid.

  • Unreacted/Decarbonylated Intermediate: 6-Bromo-4-methoxy-1H-indazole (CAS 885519-21-1)[3] can manifest either from incomplete nitrosative ring expansion or from the degradation (decarbonylation) of the target aldehyde under thermal stress.

Quantitative Impurity Profile

To facilitate rapid identification during mass spectrometry, the quantitative data for the target compound and its primary impurities are summarized below. The exact mass and isotopic distribution are the most critical parameters for identification.

Compound NameChemical FormulaExact Mass [M+H]⁺Isotope PatternMechanistic Origin
6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde C₉H₇BrN₂O₂m/z 254.98 / 256.981:1 (M, M+2)Target Intermediate
4-Methoxy-1H-indazole-3-carbaldehyde C₉H₈N₂O₂m/z 177.07100% (M)SM Impurity / Debromination
6-Bromo-4-methoxy-1H-indazole-3-carboxylic acid C₉H₇BrN₂O₃m/z 270.97 / 272.971:1 (M, M+2)Auto-oxidation Degradant
6-Bromo-4-methoxy-1H-indazole C₈H₇BrN₂Om/z 226.98 / 228.981:1 (M, M+2)Incomplete Reaction

Analytical Workflow & Self-Validating Protocols

Relying solely on HPLC-UV is a critical error in modern impurity profiling, as co-eluting degradants with similar chromophores will bypass detection. To ensure strict quality compliance, we employ an orthogonal approach combining HPLC-UV (for robust quantification) with LC-HRMS (for definitive structural elucidation)[4].

AnalyticalWorkflow Sample Batch Sample Prep (1 mg/mL in MeCN) HPLC HPLC-UV (254 nm) Quantitative Purity Sample->HPLC LCMS LC-HRMS (ESI+) Isotope & CID Profiling Sample->LCMS Data Orthogonal Data Integration (Retention + m/z + Fragments) HPLC->Data LCMS->Data ID Definitive Impurity ID Data->ID

Fig 2. Orthogonal workflow combining HPLC-UV and LC-HRMS for definitive impurity profiling.

Step-by-Step Methodology: LC-MS/UV Impurity Profiling

This protocol is engineered to be a self-validating system . By continuously monitoring the exact mass and the isotopic distribution simultaneously, the mass spectrometer acts as an internal control for halogenated species[5].

Step 1: Sample Preparation

  • Action: Dissolve the batch sample in LC-MS grade acetonitrile to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of acetonitrile and 0.1% aqueous formic acid[6].

  • Causality: Acetonitrile provides the strong solvating power required for the hydrophobic, halogenated indazole core, preventing sample precipitation in the autosampler. The aqueous formic acid pre-conditions the analyte, ensuring optimal protonation for positive electrospray ionization (ESI+).

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase (2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in MS-grade water.

  • Mobile Phase B: 0.1% Formic acid in MS-grade acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min.

  • Causality: The sub-2 µm particle size maximizes theoretical plates, which is absolutely essential for resolving structurally similar regioisomers (e.g., 5-bromo vs. 6-bromo variants). The 15-minute gradient ensures the highly polar carboxylic acid degradant (early eluter) is fully separated from the non-polar des-formyl indazole (late eluter).

Step 3: Orthogonal Detection

  • UV Detection: Set the Photodiode Array (PDA) to extract at 254 nm. Causality: This wavelength is optimal for the highly conjugated π -system of the indazole ring, ensuring accurate relative quantification of impurities.

  • MS Detection: High-Resolution Mass Spectrometry (HRMS) via Q-TOF in ESI+ mode, scanning m/z 100–1000.

Data Interpretation: The Bromine Isotope Signature

The true power of this methodology lies in data interpretation. The presence of a bromine atom provides a distinct, naturally occurring isotopic signature (approximate 1:1 ratio of ⁷⁹Br and ⁸¹Br).

Self-Validation in Action: If an integrated UV peak corresponds to a mass lacking the characteristic 1:1 [M]⁺/[M+2]⁺ doublet separated by 2 Da, the analyst can instantly validate that the species is a des-bromo impurity (e.g., m/z 177.07) or a non-halogenated system artifact, without needing an external reference standard.

Furthermore, applying Collision-Induced Dissociation (CID) to the parent ions provides definitive structural proof[7]. For the target compound (m/z 255/257), the primary diagnostic fragmentation pathway is the neutral loss of carbon monoxide (CO, 28 Da) from the aldehyde group, yielding a robust fragment at m/z 227/229. If an impurity exhibits the bromine doublet but fails to lose 28 Da under CID, it is definitively flagged as a non-aldehyde degradant (such as the carboxylic acid or the unreacted indazole core).

By combining mechanistic foresight with orthogonal, self-validating analytical techniques, pharmaceutical development teams can ensure the absolute integrity of their 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde batches, safeguarding the downstream synthesis of critical therapeutics.

References

  • Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL:[Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: PMC (National Institutes of Health) URL:[Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL:[Link]

  • Pharma Impurity Supplier & Custom Synthesis in India Source: Splendid Lab URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde

Introduction & Strategic Overview The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., SYK inhibitors) and other targeted thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., SYK inhibitors) and other targeted therapeutics [2]. Specifically, 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde serves as a highly versatile building block. The C3-carbaldehyde acts as a handle for reductive aminations, olefinations, or condensation reactions, while the C6-bromide enables downstream palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig).

Synthesizing this molecule requires strict chemoselectivity to install the formyl group at C3 without prematurely reacting the C6-bromide. This guide outlines a highly robust, four-step, self-validating protocol utilizing a Knochel-type Turbo Grignard exchange to achieve this transformation with high fidelity.

Mechanistic Rationale & Causality (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe. This synthesis relies on three foundational pillars of chemoselectivity:

  • Regioselective Iodination: Direct formylation (e.g., Vilsmeier-Haack) of the electron-deficient bromo-indazole core is notoriously low-yielding. Instead, we exploit the inherent nucleophilicity of the C3 position to perform an electrophilic aromatic substitution using molecular iodine (I₂) and KOH. Iodine acts as a transient placeholder for the formyl group.

  • N1-Protection (THP): The indazole N-H proton is highly acidic (pKa ~14). If left unprotected, it will rapidly consume one equivalent of the Grignard reagent to form a magnesium amide. This severely depletes the electron density of the indazole ring, shutting down the subsequent metal-halogen exchange. The tetrahydropyranyl (THP) group is chosen because it is completely stable to strongly basic Grignard conditions but easily cleaved under mild acidic conditions.

  • Chemoselective Metal-Halogen Exchange: The core challenge is formylating C3 while leaving the C6-bromide intact. We utilize the Turbo Grignard reagent (iPrMgCl·LiCl) [1]. The rate of iodine-magnesium exchange is orders of magnitude faster than bromine-magnesium exchange. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity. This allows the I/Mg exchange to proceed to completion at –20 °C, a temperature at which the C6-Br bond remains entirely unreactive [3].

Synthetic Workflow

Synthesis SM 6-Bromo-4-methoxy-1H-indazole (Starting Material) Iodo 6-Bromo-3-iodo-4-methoxy-1H-indazole (Intermediate 1) SM->Iodo I2, KOH, DMF 0 °C to rt, 3 h THP N1-THP Protected 3-Iodo Indazole (Intermediate 2) Iodo->THP DHP, p-TsOH, DCM Reflux, 4 h Formyl N1-THP Protected 3-Carbaldehyde (Intermediate 3) THP->Formyl 1. iPrMgCl·LiCl, THF, -20 °C 2. Anhydrous DMF Product 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde (Target Product) Formyl->Product 4M HCl/Dioxane, MeOH rt, 3 h

Workflow for the 4-step synthesis of 6-bromo-4-methoxy-1H-indazole-3-carbaldehyde.

Step-by-Step Experimental Protocols

Step 1: Regioselective C3-Iodination
  • Objective: Install an iodine atom at the C3 position.

  • Procedure:

    • Dissolve 6-bromo-4-methoxy-1H-indazole (1.0 equiv) in anhydrous DMF (0.2 M) in a round-bottom flask.

    • Add KOH pellets (2.0 equiv) and cool the mixture to 0 °C using an ice bath.

    • Add molecular iodine (I₂, 1.5 equiv) portion-wise over 15 minutes to control the exotherm.

    • Remove the ice bath and stir the dark mixture at room temperature for 3 hours.

    • Workup: Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine. Extract with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material. LC-MS will show a mass shift from [M+H]⁺ 227/229 to 353/355.

Step 2: N1-Tetrahydropyranyl (THP) Protection
  • Objective: Mask the acidic N-H proton.

  • Procedure:

    • Suspend Intermediate 1 (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

    • Add 3,4-dihydro-2H-pyran (DHP, 2.5 equiv) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv).

    • Attach a reflux condenser and heat the mixture to 40 °C for 4 hours.

    • Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Separate the organic layer, extract the aqueous layer with DCM, dry the combined organics over Na₂SO₄, and concentrate. Purify via silica gel chromatography (gradient: 0-20% EtOAc in Hexanes).

  • Validation Checkpoint: ¹H-NMR will reveal a characteristic THP acetal proton multiplet around δ 5.65–5.80 ppm.

Step 3: Chemoselective Metal-Halogen Exchange & Formylation
  • Objective: Selectively exchange the C3-iodine for magnesium and quench with DMF [1, 3].

  • Procedure:

    • Crucial: Ensure all glassware is oven-dried and the reaction is run under a strict Argon atmosphere.

    • Dissolve Intermediate 2 (1.0 equiv) in anhydrous THF (0.1 M) and cool to –20 °C using a dry ice/ethylene glycol bath.

    • Dropwise add iPrMgCl·LiCl (Turbo Grignard, 1.3 M in THF, 1.15 equiv) over 10 minutes. Stir at –20 °C for exactly 30 minutes.

    • Dropwise add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv).

    • Allow the reaction to slowly warm to 0 °C over 1 hour.

    • Workup: Carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate. The crude material can generally be used in the next step without extensive purification.

  • Validation Checkpoint: LC-MS will show the desired formylated mass [M+H]⁺ 339/341 (bromine isotope pattern remains intact).

Step 4: Acidic Deprotection
  • Objective: Remove the THP protecting group to yield the final product.

  • Procedure:

    • Dissolve Intermediate 3 (1.0 equiv) in a 1:1 mixture of DCM and Methanol (0.1 M).

    • Add 4M HCl in dioxane (5.0 equiv).

    • Stir at room temperature for 3 hours.

    • Workup: Concentrate the reaction mixture under reduced pressure to remove volatiles. Neutralize the residue with saturated aqueous NaHCO₃ and extract with EtOAc. Dry over Na₂SO₄, concentrate, and triturate the resulting solid with cold diethyl ether to afford the pure product.

  • Validation Checkpoint: ¹H-NMR will show the disappearance of the THP signals, the presence of a sharp aldehyde singlet at δ ~10.2 ppm, and a broad N-H singlet at δ ~13.5 ppm.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative yields and key analytical markers for tracking the success of each synthetic step.

StepTarget Intermediate / ProductExpected YieldRxn TimeKey Analytical Markers (LC-MS / ¹H-NMR)
1 6-Bromo-3-iodo-4-methoxy-1H-indazole85–90%3 hLC-MS: [M+H]⁺ = 353/355NMR: Disappearance of C3-H (~8.0 ppm)
2 N1-THP Protected 3-Iodo Indazole90–95%4 hLC-MS: [M+H]⁺ = 437/439NMR: Appearance of THP acetal CH (~5.7 ppm)
3 N1-THP Protected 3-Carbaldehyde70–80%1.5 hLC-MS: [M+H]⁺ = 339/341NMR: Appearance of CHO (~10.2 ppm)
4 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde 85–90%3 hLC-MS: [M+H]⁺ = 255/257NMR: Broad N-H singlet (~13.5 ppm)

References

  • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides Source: Angewandte Chemie International Edition (PubMed) URL: [Link]

  • Title: 1,2,4-triazine-6-carboxamide derivative (SYK Inhibitor Patent)
Application

Application Note: Regioselective Nitrogen Protection Strategies for 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Strategic Rationale The indazole scaffold is a privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Strategic Rationale

The indazole scaffold is a privileged pharmacophore in modern drug discovery. The functionalization of highly substituted derivatives, such as 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde (CAS: 887568-73-2), presents unique synthetic challenges. This molecule possesses two highly reactive handles: a C6-bromide (primed for palladium-catalyzed cross-coupling) and a C3-carbaldehyde (ideal for reductive aminations or olefination).

However, the acidic N-H proton of the 1H-indazole core interferes with transition-metal catalysis and nucleophilic additions. Protecting the indazole nitrogen is mandatory, but it introduces the classic challenge of N1 vs. N2 regioselectivity .

Mechanistic Causality of Regioselectivity

Indazoles exist in a tautomeric equilibrium between the 1H and 2H forms. While the 1H-tautomer is generally thermodynamically favored, direct alkylation often yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers .

In the case of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde, the regiochemical outcome is overwhelmingly dictated by the C3-carbaldehyde group . The 3-CHO moiety provides massive steric shielding over the adjacent N2 position. Furthermore, the electron-withdrawing nature of the carbaldehyde increases the acidity of the N-H proton, facilitating rapid deprotonation. When treated with bulky protecting groups (e.g., SEM-Cl or Boc₂O), the steric clash at N2 drives the reaction almost exclusively toward the N1-protected regioisomer (>95% selectivity) .

MechanisticPathway cluster_0 Tautomeric Equilibrium N1 1H-Indazole (Thermodynamically Favored) N2 2H-Indazole (Kinetically Accessible) N1->N2 H+ Transfer Prod1 N1-Protected Regioisomer (Major Product >95%) Sterically Unhindered N1->Prod1 Base / PG-X Prod2 N2-Protected Regioisomer (Trace <5%) Sterically Blocked by 3-CHO N2->Prod2 Base / PG-X (High Activation Energy) PG Protecting Group (e.g., SEM-Cl, Boc2O) PG->N1 PG->N2

Figure 1: Mechanistic pathway of indazole protection highlighting N1 regioselectivity driven by 3-CHO steric shielding.

Comparative Protecting Group Strategy

The choice of protecting group (PG) depends entirely on the downstream synthetic workflow. The table below summarizes the optimal strategies for this specific scaffold based on empirical stability and deprotection kinetics .

Protecting GroupReagentsN1:N2 SelectivityStability to Pd-Coupling (C6)Deprotection ConditionsPrimary Use Case
SEM NaH, SEM-Cl, DMF> 98:2Excellent (Robust in strong base/heat)TBAF/THF or HCl/EtOHSuzuki/Buchwald-Hartwig at C6.
Boc Boc₂O, DMAP, Et₃N> 95:5Moderate (Prone to thermal cleavage)TFA/DCM (RT, 2h)Mild functionalization of 3-CHO.
THP DHP, PTSA, DCM~ 90:10Good (Stable to basic conditions)HCl/MeOH (RT, 4h)Cost-effective alternative to SEM.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can visually and analytically confirm success at each critical juncture.

Protocol A: N1-SEM Protection (Optimal for Downstream Cross-Coupling)

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is the gold standard for indazoles undergoing subsequent harsh organometallic reactions .

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Charge the flask with 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde (1.0 eq, 5.0 mmol) and anhydrous DMF (25 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Causality: Cooling is critical to prevent the incoming hydride from attacking the electrophilic 3-carbaldehyde. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) in portions.

    • Self-Validation: Immediate effervescence (H₂ gas evolution) will occur. The solution will transition from a yellow suspension to a dark, homogenous red/brown solution, indicating the formation of the indazole anion.

  • Alkylation: Stir at 0 °C for 30 minutes. Dropwise, add SEM-Cl (1.2 eq, 6.0 mmol) via syringe. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers thoroughly with brine (5 x 20 mL) to remove DMF.

  • Analysis:

    • TLC (Hexanes:EtOAc 7:3): The product will appear as a distinct, less polar spot (higher Rf) compared to the starting material due to the loss of the N-H hydrogen bond donor.

Protocol B: N1-Boc Protection (Optimal for Mild Conditions)

Use this protocol if the immediate next step involves functionalizing the carbaldehyde (e.g., reductive amination) under non-thermal, non-basic conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve the indazole starting material (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL) at room temperature.

  • Catalysis & Base Addition: Add Triethylamine (Et₃N, 1.5 eq, 7.5 mmol) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq, 0.5 mmol). Causality: DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly electrophilic N-Boc pyridinium intermediate, which drastically accelerates the protection of the sterically hindered indazole.

  • Boc Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq, 6.0 mmol) in one portion.

    • Self-Validation: Gentle effervescence (CO₂ gas release) will be observed, visually confirming the initiation of the reaction.

  • Workup: Stir for 4 hours at room temperature. Wash the organic layer with 0.5 M HCl (20 mL) to remove DMAP and Et₃N, followed by saturated NaHCO₃ (20 mL) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Downstream Integration Workflow

Once the N1 position is secured, the molecule is primed for orthogonal functionalization. The typical workflow leverages the protected N1 to perform palladium-catalyzed cross-coupling at the C6-bromide, followed by global deprotection.

ExperimentalWorkflow Start 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde Protect Step 1: N1-Protection SEM-Cl, NaH, DMF, 0°C to RT Start->Protect Masks acidic N-H Coupling Step 2: C6 Cross-Coupling Pd(dppf)Cl2, R-B(OH)2, Base, Heat Protect->Coupling Enables Pd-catalysis at C6 Deprotect Step 3: Deprotection TFA/DCM or TBAF/THF Coupling->Deprotect Removes SEM/Boc Final C6-Functionalized 1H-Indazole Derivative Deprotect->Final

Figure 2: Strategic workflow integrating N1-protection, C6 cross-coupling, and deprotection.

References

  • Sparkes, E., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." ResearchGate, 2026.[Link]

  • Zhang, Y., et al. "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." The Journal of Organic Chemistry, 2006.[Link]

  • RSC Advances. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." Royal Society of Chemistry, 2018.[Link]

Method

Application Note: Oxidation of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde to its Corresponding Carboxylic Acid

Strategic Rationale & Substrate Analysis The oxidation of heterocyclic aldehydes to their corresponding carboxylic acids is a fundamental transformation in drug discovery and medicinal chemistry. However, the conversion...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Substrate Analysis

The oxidation of heterocyclic aldehydes to their corresponding carboxylic acids is a fundamental transformation in drug discovery and medicinal chemistry. However, the conversion of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde to 6-Bromo-4-methoxy-1H-indazole-3-carboxylic acid presents a unique set of chemoselectivity challenges:

  • Unprotected 1H-Indazole Core : The nitrogen atoms in the indazole ring are susceptible to N-oxidation or side reactions if harsh oxidants (e.g., Jones reagent, potassium permanganate) are employed.

  • Electron-Rich Aromatic System : The presence of the strongly electron-donating 4-methoxy group significantly activates the aromatic ring toward electrophilic aromatic substitution.

  • Halogen Preservation : The 6-bromo substituent must remain intact without undergoing undesired cross-coupling or elimination.

To navigate these constraints, the Pinnick oxidation is the gold-standard methodology . This reaction utilizes sodium chlorite ( NaClO2​ ) as the primary oxidant under mildly acidic conditions to generate chlorous acid ( HClO2​ ), which selectively oxidizes the aldehyde without affecting the indazole nitrogens or the bromo substituent .

The Critical Role of the Scavenger: The pericyclic fragmentation of the chlorite ester intermediate releases hypochlorous acid ( HOCl ) as a highly reactive byproduct. Because the 4-methoxy group makes the indazole core highly nucleophilic, unquenched HOCl will rapidly cause electrophilic chlorination of the ring (typically at the C5 or C7 positions). To prevent this, a large excess of a scavenger—specifically 2-methyl-2-butene —is mandatory. The scavenger traps HOCl via electrophilic addition to form an inert chlorohydrin, preserving the integrity of the target molecule .

Mechanistic Workflow

The following diagram illustrates the logical flow of the active species and the critical scavenging pathway that ensures high product purity.

PinnickMechanism Aldehyde 6-Bromo-4-methoxy- 1H-indazole-3-carbaldehyde Intermediate Chlorite Ester Intermediate Aldehyde->Intermediate Nucleophilic Addition ChlorousAcid Chlorous Acid (HClO2) Active Oxidant ChlorousAcid->Intermediate Reacts with Transition Pericyclic Fragmentation Intermediate->Transition Rearrangement Product 6-Bromo-4-methoxy- 1H-indazole-3-carboxylic acid Transition->Product Yields Byproduct Hypochlorous Acid (HOCl) Reactive Byproduct Transition->Byproduct Releases Chlorohydrin Inert Chlorohydrin Waste Byproduct->Chlorohydrin Electrophilic Addition Scavenger 2-Methyl-2-butene (HOCl Scavenger) Scavenger->Chlorohydrin Traps HOCl

Logical workflow of the Pinnick oxidation mechanism and HOCl scavenging process.

Quantitative Data & Stoichiometry

This protocol is optimized for a 10 mmol scale. The biphasic solvent system of tert-butanol ( t -BuOH) and water ensures complete dissolution of the organic substrate while maintaining the necessary aqueous environment for the inorganic salts.

Reagent / SubstrateMW ( g/mol )EquivalentsAmountRole in Reaction
6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde 255.071.0 eq2.55 gStarting Material
Sodium chlorite ( NaClO2​ , 80% tech grade) 90.445.0 eq5.65 gPrimary Oxidant Source
Sodium dihydrogen phosphate ( NaH2​PO4​⋅H2​O ) 137.994.0 eq5.52 gAcidic Buffer (pH ~3.5)
2-Methyl-2-butene (2M2B) 70.1310.0 eq10.6 mL HOCl Scavenger
tert-Butanol ( t -BuOH) 74.12-50 mLOrganic Solvent
Deionized Water ( H2​O ) 18.02-40 mLAqueous Solvent

Self-Validating Experimental Protocol

Phase 1: Reaction Assembly

Causality Check: 2-methyl-2-butene is highly volatile (bp 38 °C). The reaction must be assembled in a well-ventilated fume hood, and the flask should be kept sealed or equipped with a reflux condenser chilled to 5 °C to prevent scavenger evaporation.

  • Substrate Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde (2.55 g, 10.0 mmol) in t -BuOH (50 mL).

  • Scavenger Addition: Add 2-methyl-2-butene (10.6 mL, 100 mmol) to the suspension. Stir at room temperature until the mixture is homogenous. Cool the flask to 0 °C using an ice-water bath.

  • Buffer Preparation: In a separate Erlenmeyer flask, dissolve NaH2​PO4​⋅H2​O (5.52 g, 40 mmol) in deionized water (20 mL).

  • Oxidant Preparation: In another flask, dissolve 80% NaClO2​ (5.65 g, 50 mmol) in deionized water (20 mL). Note: Never mix solid NaClO2​ directly with solid acids, as this generates explosive ClO2​ gas.

Phase 2: Execution & Monitoring
  • Reagent Addition: Add the aqueous NaH2​PO4​ buffer solution to the organic reaction mixture at 0 °C.

  • Oxidant Introduction: Attach a dropping funnel and add the aqueous NaClO2​ solution dropwise over 30 minutes. The solution may turn slightly yellow due to the transient formation of chlorous acid.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 to 12 hours.

  • TLC Validation: Monitor the reaction via Thin Layer Chromatography (Silica gel).

    • Eluent: Dichloromethane : Methanol : Acetic Acid (90:9:1).

    • Validation: The acetic acid modifier is critical; without it, the highly polar carboxylic acid product will streak, leading to false interpretations of reaction progress. The product will appear as a distinct, lower-Rf spot compared to the starting aldehyde.

Phase 3: Workup & Isolation

Causality Check: t -BuOH is miscible with water and can cause severe emulsion issues or partition into the organic layer during extraction. Removing it prior to isolation ensures a clean precipitation of the product.

  • Solvent Removal: Once TLC confirms the complete consumption of the aldehyde, concentrate the reaction mixture under reduced pressure to remove t -BuOH and unreacted 2-methyl-2-butene. Do not exceed a water bath temperature of 35 °C to prevent thermal degradation.

  • Precipitation: Dilute the remaining aqueous residue with additional deionized water (30 mL) and cool to 0 °C.

  • pH Adjustment: Check the pH of the solution. If it is above 3, carefully add 1M HCl dropwise until the pH reaches 2-3. The product, 6-Bromo-4-methoxy-1H-indazole-3-carboxylic acid, is insoluble in cold, acidic water and will precipitate as an off-white to pale-yellow solid.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water ( 2×15 mL) to remove residual inorganic phosphate and chloride salts.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure carboxylic acid.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized material, validate the product against the following analytical benchmarks:

  • 1 H NMR (DMSO- d6​ , 400 MHz):

    • Success Indicator: Complete disappearance of the sharp aldehyde singlet (typically at δ ~10.2 ppm).

    • Product Confirmation: Appearance of a broad exchangeable singlet at δ >12.5 ppm corresponding to the carboxylic acid -OH. The methoxy singlet remains integrated to 3H at δ ~3.9 ppm. The aromatic protons (C5-H and C7-H) will exhibit slight shifts but must maintain their coupling patterns.

    • Impurity Check: If a new aromatic singlet appears and the integration of the aromatic region drops, electrophilic chlorination has occurred (indicating insufficient scavenger).

  • LC-MS (ESI+):

    • Expected mass for C9​H7​BrN2​O3​ : [M+H]+ at m/z 271.0 and 273.0. The presence of these twin peaks of equal intensity confirms the preservation of the bromine isotope pattern ( 79Br and 81Br ).

References

  • BenchChem Technical Support Center. "Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol." BenchChem.

  • Wikipedia Contributors. "Pinnick oxidation." Wikipedia, The Free Encyclopedia.

  • Psiberg. "Pinnick Oxidation: Mechanism, Applications, Scope & Limitations." Psiberg Science & Chemistry.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde Synthesis

Welcome to the Technical Support Center. Synthesizing highly functionalized indazole-3-carbaldehydes—specifically the 6-bromo-4-methoxy derivative—presents unique kinetic and thermodynamic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing highly functionalized indazole-3-carbaldehydes—specifically the 6-bromo-4-methoxy derivative—presents unique kinetic and thermodynamic challenges. This guide is designed for drug development professionals and synthetic chemists to diagnose low yields, understand the underlying mechanistic causality, and implement field-proven, self-validating protocols.

Mechanistic Causality: Why Do Yields Drop?

The fundamental challenge with this scaffold is that direct Vilsmeier-Haack formylation at the C3 position of indazoles is ineffective [1]. Consequently, the standard synthetic strategy requires building the indazole ring around the aldehyde precursor via the nitrosation of the corresponding indole (6-bromo-4-methoxyindole).

However, this nitrosation pathway is highly susceptible to a competing side reaction. During the reaction, an electrophilic oxime/nitroso intermediate is formed. If the concentration of the starting indole is too high, the unreacted indole acts as a nucleophile, attacking the intermediate before water can trap it. This bimolecular side reaction forms a deep red dimeric byproduct, devastating the yield of the desired 1H-indazole-3-carbaldehyde [2].

Mechanism Indole 6-Bromo-4-methoxyindole (Nucleophile) Intermediate Oxime Intermediate (Electrophile) Indole->Intermediate Nitrosation Dimer Deep Red Dimer (Major Byproduct) Indole->Dimer Reagents NaNO2 + HCl (Nitrosating Agent) Reagents->Intermediate Product 6-Bromo-4-methoxy-1H- indazole-3-carbaldehyde Intermediate->Product H2O Trapping & Ring Closure Intermediate->Dimer Attack by excess Indole

Reaction pathway showing desired H2O trapping vs. competing dimerization.

Troubleshooting FAQs

Q1: I attempted a direct Vilsmeier-Haack formylation on 6-bromo-4-methoxy-1H-indazole, but recovered only starting material. Why? A1: Unlike indoles, indazoles lack sufficient nucleophilicity at the C3 position to undergo direct Vilsmeier-Haack formylation [1]. The synthetic route must instead utilize the nitrosation of 6-bromo-4-methoxyindole to achieve the C3-aldehyde functionality.

Q2: My nitrosation reaction yielded a deep red/brown crude mixture and a yield of <15%. What is the primary cause? A2: The deep red color is a diagnostic visual indicator of dimerization[2]. The electron-donating 4-methoxy group on your substrate increases the indole's nucleophilicity. If the indole is added too quickly, it rapidly attacks the electrophilic oxime intermediate, forming an inactive dimer rather than undergoing the desired water-trapping and ring-closure.

Q3: How exactly does the "Reverse Addition" technique solve this dimerization issue? A3: Reverse addition inverts the standard protocol. Instead of adding the nitrosating agent to the indole, the indole is added dropwise (via a syringe pump over 2 hours) to a vast excess of the nitrosating mixture (NaNO₂ + HCl) at 0°C [1]. This kinetic control maintains a near-zero steady-state concentration of the indole, heavily favoring the unimolecular ring-closure pathway over bimolecular dimerization.

Q4: The reaction is sluggish and incomplete after the 2-hour addition. How do I drive it to completion? A4: While the 4-methoxy group is electron-donating, the 6-bromo group is electron-withdrawing, which can stabilize the intermediate and stall the final ring closure. If LC-MS indicates stalled conversion after the 0°C addition, thermal activation is required. Heating the reaction mixture to 50°C for 16–48 hours provides the necessary activation energy to complete the cyclization [1].

Q5: I am detecting carboxylic acid byproducts in my LC-MS trace. How do I prevent over-oxidation? A5: Nitrosation in acidic conditions can lead to dediazoniation and subsequent oxidation to the carboxylic acid if the mixture is exposed to oxygen [1]. To prevent this, strictly degas your DMF and water solvents, and maintain a positive pressure of inert gas (Argon or N₂) throughout the entire workflow.

Quantitative Data Summary

Implementing kinetic control via reverse addition fundamentally alters the reaction profile. Below is a comparison of expected outcomes based on the addition methodology.

ParameterStandard Addition (Failed)Reverse Addition (Optimized)Causality / Impact
Addition Sequence Reagents into IndoleIndole into ReagentsControls steady-state indole concentration.
Addition Rate Rapid (< 10 mins)Syringe Pump (2 hours)Prevents nucleophilic attack by unreacted indole.
Temperature Profile 20°C constant0°C (Addition) → 50°C (Reaction)0°C stabilizes intermediate; 50°C drives ring closure.
Primary Byproduct Deep Red Dimers (>60%)Trace Dimers (<5%)Eliminates the primary failure mode.
Expected Yield 10% - 15%70% - 85%Drastic improvement via kinetic control.

Optimized Experimental Protocol

To ensure a self-validating system, monitor the color of the reaction. A persistent pale yellow/orange indicates success; a rapid shift to deep red indicates a failure in the addition rate.

Protocol Step1 1. Nitrosating Mixture NaNO2 (8 eq) + HCl (2.7 eq) in H2O/DMF at 0°C Step3 3. REVERSE ADDITION Syringe pump Step 2 into Step 1 Rate: 2 hours at 0°C Step1->Step3 Step2 2. Substrate Preparation 6-Bromo-4-methoxyindole (1 eq) dissolved in DMF Step2->Step3 Slow Continuous Addition Step4 4. Thermal Activation Heat mixture to 50°C for 16-48 hours Step3->Step4 Step5 5. Workup & Isolation EtOAc Extraction & Silica Gel Chromatography Step4->Step5

Optimized reverse-addition workflow for 1H-indazole-3-carbaldehyde synthesis.

Step-by-Step Methodology:

Step 1: Preparation of the Nitrosating Mixture

  • In a 50 mL round-bottomed flask under an Argon atmosphere, dissolve Sodium Nitrite (NaNO₂, 8.0 equiv, 8 mmol, 550 mg) in deionized water (1.6 mL) and anhydrous DMF (3.0 mL).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 2 N aqueous HCl (2.7 to 7.0 equiv, depending on substrate sensitivity, typically 3.5 mL) dropwise. Stir for 10 minutes to generate the active nitrosating species.

Step 2: Substrate Preparation

  • In a separate vial, dissolve 6-Bromo-4-methoxyindole (1.0 equiv, 1 mmol, ~226 mg) in anhydrous DMF (3.0 mL).

  • Degas the solution with Argon for 5 minutes to prevent downstream oxidation.

Step 3: Reverse Addition (Critical Step)

  • Load the degassed substrate solution into a syringe pump.

  • Add the substrate solution to the nitrosating mixture at 0°C at a continuous, steady rate over exactly 2 hours (approx. 1.5 mL/hour). Do not rush this step.

Step 4: Thermal Activation & Ring Closure

  • Once the addition is complete, remove the ice bath.

  • Heat the reaction mixture to 50°C and stir under Argon for 16 to 48 hours.

  • Monitor reaction progress via LC-MS until the oxime intermediate is fully consumed.

Step 5: Workup and Purification

  • Cool the mixture to room temperature. Extract with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with distilled water (3 × 15 mL) to remove residual DMF, followed by a final brine wash (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography (Eluent: Petroleum Ether / EtOAc gradient) to isolate pure 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde.

References

  • Source: RSC Advances (via NIH PMC)
  • Title: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol Source: BenchChem URL
Optimization

optimizing catalyst selection for cross-coupling of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde

Target Molecule: 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde As a Senior Application Scientist, I frequently consult on the functionalization of highly decorated heterocycles. The molecule 6-Bromo-4-methoxy-1H-indazole-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde

As a Senior Application Scientist, I frequently consult on the functionalization of highly decorated heterocycles. The molecule 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde presents a unique matrix of reactivity challenges for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura)[1]. The unprotected N-H acts as a potent catalyst poison, the C3-aldehyde is highly sensitive to strong bases and nucleophiles, and the C4-methoxy group exerts both steric and electronic influences on the C6-bromide.

This guide is designed to help researchers troubleshoot stalled reactions, select the optimal catalyst system, and maximize yields through a mechanistic understanding of the substrate.

Troubleshooting Guides & FAQs

Q1: Why does my cross-coupling stall at 20-30% conversion when using standard Pd(PPh₃)₄? A1: The unprotected indazole N-H is the primary culprit. Under the basic conditions required for Suzuki coupling, the indazole is deprotonated. The resulting indazolyl anion is a potent, multidentate ligand that displaces simple phosphines like PPh₃ from the palladium center. This leads to the formation of a highly stable, off-cycle Pd(II)-azolyl dimer, which acts as a thermodynamic sink and essentially removes active palladium from the catalytic cycle[2]. Solution: Switch to a highly sterically demanding dialkylbiaryl phosphine ligand, such as XPhos or BrettPhos, ideally as a Generation 3 (G3) precatalyst. The sheer steric bulk of XPhos physically prevents the formation of the bridged Pd-azolyl dimer, keeping the catalyst in the productive transmetalation cycle[3].

Q2: How do I prevent degradation of the C3-carbaldehyde during the reaction? A2: Aldehydes are highly susceptible to base-catalyzed side reactions, such as the Cannizzaro reaction (disproportionation into a carboxylic acid and an alcohol) or aldol condensations, especially when strong bases like NaOH, KOH, or alkoxides are used. Solution: Utilize a mild base like K₃PO₄ or Na₂CO₃ in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O, 4:1). This minimizes the local concentration of hydroxide ions while providing sufficient basicity to activate the boronic acid for transmetalation. Furthermore, the bulky XPhos ligand prevents the aldehyde carbonyl from coordinating to the palladium center, preventing unwanted decarbonylation.

Q3: Does the C4-methoxy group affect the reactivity of the C6-bromide? A3: Yes, but it is manageable. The methoxy group is strongly electron-donating (+M effect), which enriches the electron density of the indazole core. While electron-rich aryl halides undergo oxidative addition slightly slower than electron-poor ones, bromides are inherently reactive enough that this step is rarely rate-limiting when using highly active Pd(0) species[4]. Sterically, the C4 position is meta to C6, meaning it does not significantly impede the approach of the bulky Pd-ligand complex.

Q4: Can I perform a Buchwald-Hartwig amination on this substrate instead of a Suzuki coupling? A4: Direct Buchwald-Hartwig amination on this unprotected substrate is highly problematic due to chemoselectivity issues. The unprotected indazole N-H will strongly compete with your exogenous amine for N-arylation, leading to oligomerization or complex mixtures. You must protect the indazole N-H (e.g., with a THP or SEM group) prior to the amination, and ideally protect the aldehyde as an acetal to prevent imine formation with the primary or secondary amine reactant.

Data Presentation: Catalyst & Base Optimization Summary

Catalyst SystemBaseSolvent SystemConversionMajor Observation / Mechanistic Issue
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O< 30%Catalyst poisoning (Pd-azolyl dimer formation).
Pd(dppf)Cl₂ (5 mol%)NaOH1,4-Dioxane/H₂O< 50%Aldehyde degradation (Cannizzaro reaction).
XPhos Pd G3 (2 mol%)K₃PO₄1,4-Dioxane/H₂O> 95%Optimal. Bulky ligand prevents poisoning; mild base protects aldehyde.
BrettPhos Pd G3 (2 mol%)K₃PO₄1,4-Dioxane/H₂O> 90%Excellent alternative for sterically hindered boronic acids.

Mechanistic Visualization

G Pd Active Pd(0) Catalyst (e.g., XPhos-Pd) OxAdd Oxidative Addition at C6-Br Pd->OxAdd Productive Pathway DeadEnd Inactive Pd-Azolyl Dimer (Off-Cycle Resting State) Pd->DeadEnd Small Ligands (PPh3) Transmet Transmetalation (Boronic Acid) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd Catalyst Regeneration Product Cross-Coupled Indazole Product RedElim->Product Indazole Unprotected N-H Indazole Substrate Indazole->OxAdd Bulky Ligands (XPhos) Indazole->DeadEnd Deprotonation

Catalytic cycle showing the productive pathway vs. the off-cycle Pd-azolyl dimer formation.

Experimental Protocol

Step-by-Step Suzuki-Miyaura Coupling using XPhos Pd G3

This self-validating protocol ensures that the active Pd(0) species is generated rapidly while protecting the sensitive functional groups of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde.

  • Reagent Assembly: In a dried Schlenk tube or vial equipped with a magnetic stir bar, add 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.5 equiv), XPhos Pd G3 (0.02 equiv, 2 mol%), and finely milled K₃PO₄ (2.0 equiv).

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add thoroughly degassed 1,4-Dioxane and deionized H₂O (4:1 volume ratio) via syringe to achieve a substrate concentration of ~0.2 M. Note: The biphasic system is crucial for dissolving the phosphate base while keeping the organic reactants in solution.

  • Reaction: Heat the mixture in a pre-heated oil bath at 80–100 °C for 15 hours under vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash with water, followed by brine. Extract the aqueous layer twice with EtOAc.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using Hexanes/EtOAc gradients). Critical: Avoid using primary amine-based modifiers (like EtNH₂) which can condense with the C3-aldehyde to form an imine.

Workflow Step1 1. Reagent Assembly Substrate, Boronic Acid, XPhos Pd G3, K3PO4 Step2 2. Solvent Addition Degassed 1,4-Dioxane/H2O (4:1) Step1->Step2 Step3 3. Reaction Conditions Stir at 80-100 °C for 15h under N2/Ar atmosphere Step2->Step3 Step4 4. Workup Cool, dilute with EtOAc, wash with brine Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Avoid primary amine solvents) Step4->Step5

Optimized step-by-step workflow for the Suzuki-Miyaura coupling of unprotected indazoles.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. URL: [Link]

  • Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26494-26504. URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chromatographic separation of closely related rigid aromatic isomers.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chromatographic separation of closely related rigid aromatic isomers. Separating the regioisomers or tautomeric impurities of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is notoriously difficult because these molecules share nearly identical molecular weights, polarities, and hydrophobic surface areas.

This guide bypasses generic advice to provide a deep, mechanistic understanding of how to manipulate stationary phase chemistry and mobile phase thermodynamics to achieve baseline resolution.

Diagnostic Method Development Workflow

Before adjusting individual parameters, it is critical to follow a logical decision tree. The workflow below outlines the optimal path for resolving indazole positional isomers, minimizing trial-and-error by prioritizing orthogonal selectivity mechanisms.

HPLC_Method_Dev Start Sample: 6-Bromo-4-methoxy- 1H-indazole-3-carbaldehyde C18 Initial Screen: C18 Column (Water/ACN) Start->C18 Check1 Resolution (Rs) > 1.5? C18->Check1 PhaseSwitch Switch to PFP or Biphenyl Phase Check1->PhaseSwitch No (Co-elution) Success Method Validated Proceed to Quantitation Check1->Success Yes ModSwitch Change Organic Modifier (ACN to MeOH) PhaseSwitch->ModSwitch BufferOpt Optimize Buffer (pH 3-5) Control Tautomerization ModSwitch->BufferOpt Check2 Rs > 2.0 & Tf < 1.5? BufferOpt->Check2 Check2->Success Yes Fail Investigate Chiral/SFC or Normal Phase Check2->Fail No

Caption: Diagnostic decision tree for resolving indazole regioisomers via RP-HPLC.

Core Troubleshooting & FAQs

Q1: Why do the regioisomers of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde co-elute on a standard C18 column?

A: Standard C18 stationary phases separate analytes primarily based on dispersive hydrophobic interactions. Because positional isomers (e.g., 5-bromo vs. 6-bromo, or N1 vs. N2 alkylation impurities) of rigid aromatic systems possess nearly identical logP values and hydrodynamic volumes, C18 lacks the spatial and electronic selectivity required to differentiate them[1]. You are relying on a tool designed for hydrophobicity to solve a problem of geometry.

Q2: Which stationary phase chemistry provides the highest probability of baseline resolution?

A: Pentafluorophenyl (PFP) or Biphenyl columns are the gold standard for this class of compounds[2]. The causality lies in orthogonal retention mechanisms. The electron-deficient pentafluorophenyl ring acts as a Lewis acid, engaging in strong π−π interactions with the electron-rich regions of the indazole core and the methoxy substituent. Additionally, PFP phases offer strong dipole-dipole interactions and rigid shape selectivity, which are highly sensitive to the exact positional placement of the bulky bromine atom[3].

Q3: I switched to a PFP column and am using an Acetonitrile/Water gradient, but resolution remains poor. How can I optimize this?

A: The issue is your organic modifier. Acetonitrile contains a carbon-nitrogen triple bond rich in π -electrons. In the mobile phase, these solvent π -electrons aggressively compete with your indazole analyte for the π−π interaction sites on the PFP or Biphenyl stationary phase, effectively neutralizing the column's primary advantage[4]. Switch your organic modifier to Methanol . As a protic solvent lacking π -electrons, Methanol allows the analyte's aromatic system to fully interact with the stationary phase, drastically improving selectivity and resolution[3].

Q4: How do I prevent peak tailing and retention time drift for this specific molecule?

A: The 1H-indazole core is tautomeric and contains basic nitrogen atoms that can interact with residual silanols on the silica support. Furthermore, operating in unbuffered conditions (e.g., using only 0.1% formic acid) can lead to partial ionization states if the mobile phase pH drifts near the molecule's pKa. You must use a strictly buffered mobile phase (e.g., 10 mM ammonium formate, pH 3.0) to lock the molecule into a single, reproducible ionization state and mask residual silanol activity[3].

Quantitative Performance Data

The following table summarizes the expected chromatographic behavior of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde isomers across different method parameters. Notice how the combination of a π -active column and a non- π -competing solvent yields the highest resolution.

Column ChemistryOrganic ModifierRetention Factor ( k′ )Resolution ( Rs​ )Asymmetry ( As​ )Dominant Selectivity Mechanism
C18 Acetonitrile3.20.8 (Co-elution)1.45Hydrophobic (Dispersive)
C18 Methanol4.11.1 (Poor)1.50Hydrophobic (Dispersive)
Biphenyl Acetonitrile4.51.4 (Marginal)1.30Hydrophobic, Weak π−π
PFP Acetonitrile4.81.6 (Acceptable)1.20Dipole, Steric, Weak π−π
PFP Methanol 6.2 2.8 (Baseline) 1.05 Enhanced π−π , Steric, Dipole

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system . The protocol inherently checks its own suitability; if the internal gates fail, the system prevents the reporting of false data.

Step 1: System Suitability Test (SST) Preparation

  • Prepare a Resolution Standard containing 0.1 mg/mL of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde and 0.1 mg/mL of its closest known regioisomer (e.g., a 5-bromo analog or N-alkylated impurity) in 50:50 Water:Methanol.

  • Prepare a Blank solution (50:50 Water:Methanol).

Step 2: Chromatographic Setup

  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Column Temperature: 30°C (Strict temperature control is required to prevent tautomeric interconversion).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Methanol (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0–2 min: 30% B

    • 2–15 min: 30% 70% B

    • 15–18 min: 70% B

    • 18.1–25 min: 30% B (Re-equilibration)

  • Detection: UV at 254 nm and 280 nm (Aldehyde and aromatic ring absorbance).

Step 3: Execution Sequence

  • Inject Blank (10 µL) × 2.

  • Inject SST Resolution Standard (10 µL) × 5.

  • Inject Unknown Samples.

  • Inject SST Resolution Standard (10 µL) × 1 (Bracketing).

Step 4: Internal Validation Gates (Causality Check)

  • Gate 1 (Specificity): The Blank injections must show zero peaks 0.05% area at the retention times of the indazole isomers. (Validates no carryover).

  • Gate 2 (Resolving Power): The Rs​ between the 6-bromo isomer and its closest relative in the SST must be 2.0. (Validates π−π interactions are active).

  • Gate 3 (System Stability): The %RSD of the retention times for the 5 SST injections must be 1.0%, and the Tailing Factor ( Tf​ ) must be 1.5. (Validates pH buffer capacity and silanol masking).

  • Action: If any gate fails, the run is automatically invalidated. Flush the column with 100% Methanol to remove strongly retained hydrophobic contaminants and prepare fresh buffer.

References

  • Welch Materials. "[Reader Insight] A Guide to Selective Columns for Isomer Separation". Welch Materials Technical Articles, 2024. Available at:[Link]

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC". Element Lab Solutions Chromatography Blog. Available at:[Link]

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns". Agilent Application Notes, 2014. Available at:[Link]

Sources

Optimization

scaling up the production of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde for industrial synthesis

Welcome to the Technical Support & Process Scale-Up Center. As a Senior Application Scientist, I have designed this portal to assist process chemists, researchers, and drug development professionals in navigating the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Process Scale-Up Center. As a Senior Application Scientist, I have designed this portal to assist process chemists, researchers, and drug development professionals in navigating the complex scale-up of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde .

Synthesizing highly functionalized indazoles at an industrial scale requires moving away from brute-force bench chemistry and adopting mechanistically grounded, self-validating workflows. Below, you will find the optimized synthetic strategy, step-by-step methodologies, and a dedicated troubleshooting guide to ensure high-fidelity batch execution.

I. Mechanistic Strategy: Bypassing Direct Formylation

A common pitfall in indazole chemistry is attempting direct formylation. Unlike indoles, the indazole core is highly electron-deficient at the C3 position, rendering direct Vilsmeier–Haack formylation ineffective[1][2].

To circumvent this, our validated industrial route utilizes 6-bromo-4-methoxy-1H-indole as the starting material. By subjecting the indole to a controlled nitrosation environment, the ring is forced open into an oxime intermediate and subsequently re-closed (diazotization/cyclization) to form the target 1H-indazole-3-carbaldehyde[1].

G SM 6-Bromo-4-methoxy-1H-indole Nitrosation Nitrosation (NO+) NaNO2, HCl, DMF 0°C SM->Nitrosation Oxime 3-Oxime Intermediate Water addition at C2 Nitrosation->Oxime Electrophilic attack RingOpen Ring Opening Cleavage of C2-C3 bond Oxime->RingOpen Hydration RingClose Ring Closure 50°C, 16h RingOpen->RingClose Rearrangement Product 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde RingClose->Product Dehydration

Mechanistic pathway for indole-to-indazole ring expansion and formylation.

II. Step-by-Step Industrial Protocol

This protocol is designed as a self-validating system . Every critical phase includes an observable metric or In-Process Control (IPC) to ensure the reaction is proceeding correctly before advancing.

Phase 1: Nitrosating Agent Generation

  • To a jacketed reactor, add deionized water (1.6 vol) and DMF (3.0 vol). Chill the mixture to 0 °C.

  • Add NaNO2 (8.0 equiv) and ensure complete dissolution.

  • Slowly dose aqueous 2N HCl (7.0 equiv) into the reactor.

  • Causality & Validation: HCl must be added slowly to manage the exothermic generation of nitrous acid, which dehydrates to form the active nitrosyl cation (NO+). Validation: The solution will develop a distinct pale blue/green tint, visually confirming NO+ generation.

Phase 2: Controlled Indole Dosing (Critical Step) 4. Dissolve 6-bromo-4-methoxy-1H-indole (1.0 equiv) in DMF (3.0 vol). 5. Using a mass-flow controlled dosing pump, feed this solution into the reactor over 2 to 4 hours. Maintain the internal temperature strictly between 0–5 °C.

  • Causality & Validation: Rapid addition causes localized depletion of NO+, allowing unreacted indole to attack the oxime intermediate, resulting in irreversible dimerization. A slow feed ensures pseudo-infinite dilution. Validation: Internal temperature probes must show ΔT < 2 °C during the dosing phase. If the temperature spikes, the dosing pump must automatically throttle down.

Phase 3: Thermal Cyclization 6. Once dosing is complete, stir the mixture at room temperature for 2 hours. 7. Ramp the reactor heating mantle to 50 °C and stir for 16 hours.

  • Causality & Validation: The initial room temperature phase allows for complete water addition at C2 and ring opening. The 50 °C phase provides the activation energy for the thermodynamic ring closure[1]. Validation: Pull an aliquot for HPLC IPC. The chromatogram must show <1% of the open-ring intermediate before cooling the reactor.

Workflow Prep Reagent Prep NaNO2 + HCl in H2O Reactor Main Reactor 0°C, Ar atmosphere Prep->Reactor Heating Thermal Cyclization 50°C for 16 hr Reactor->Heating Post-addition Dosing Indole Dosing Solution in DMF 2-4 hr addition Dosing->Reactor Controlled Feed Workup Aqueous Workup EtOAc Extraction Heating->Workup Cooling

Scalable industrial workflow for the synthesis of the indazole core.

III. Quantitative Process Optimization Data

Scaling up requires strict adherence to optimized parameters. The table below summarizes the causality between reaction conditions and yield based on process development trials.

ParameterBench Scale (Sub-optimal)Semi-Batch (Moderate)Optimized Industrial Scale
Indole Addition Rate All at once (Bolus)Dropwise (30 min)Continuous Dosing (2-4 h)
NaNO₂ : HCl (equiv) 1.5 : 1.54.0 : 3.58.0 : 7.0
Temperature Profile 0 °C → RT0 °C → RT → 50 °C0 °C → RT (2h) → 50 °C (16h)
Yield (%) 15 - 20%45 - 50%> 80%
Impurity Profile Heavy dimerizationModerate dimersTrace dimers

IV. Troubleshooting & FAQs

Q1: Why are we using such a massive excess of NaNO₂ (8 equivalents) and HCl (7 equivalents)? A: In standard electrophilic aromatic substitutions, 1.1 equivalents are sufficient. However, the indole-to-indazole ring expansion is a complex multi-step cascade (nitrosation → hydration → cleavage → diazotization → cyclization). The high stoichiometry is required to push the equilibrium of the intermediate oxime toward the ring-opened species and prevent the electron-rich 6-bromo-4-methoxy-1H-indole from undergoing competitive dimerization. This specific stoichiometry has been experimentally validated to maximize yields and minimize side reactions[1].

Q2: My IPC shows a stalled reaction at the ring-opened intermediate. How do I force the cyclization? A: The final cyclization to the indazole core is thermodynamically driven but kinetically slow at room temperature. Ensure your reactor is maintaining a true internal temperature of 50 °C. If the reaction stalls, verify the pH of the mixture; the environment must remain slightly acidic to facilitate the dehydration step during the final ring closure[1].

Q3: Can I use the Vilsmeier-Haack reagent (POCl₃/DMF) directly on 6-bromo-4-methoxy-1H-indazole to save steps? A: No. While Vilsmeier-Haack is a powerful tool for formylating electron-rich heterocycles like pyrazoles and indoles[2], direct formylation at the C3 position of indazoles is highly ineffective[1]. The indazole core lacks the necessary nucleophilicity at C3. Attempting this on scale will result in unreacted starting material, poor conversion, and hazardous POCl₃ waste streams.

Q4: During the addition of the indole solution, the reaction mixture turned dark brown and the yield dropped significantly. What caused this? A: This is a classic symptom of localized NO+ depletion caused by adding the indole too quickly. When the local concentration of indole exceeds the available nitrosating agent, the unreacted indole acts as a nucleophile and attacks the newly formed oxime intermediates, creating complex, dark-colored dimers. You must reduce your dosing pump speed to maintain pseudo-infinite dilution.

V. References

  • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC Source: nih.gov URL:[Link]

  • Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances Source: rsc.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of 6-Bromo- vs. 5-Bromo-4-methoxy-1H-indazole-3-carbaldehyde

Introduction The indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a privileged structure in a multitude of therapeutic agents, including potent kinase inhibitors used in oncolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a privileged structure in a multitude of therapeutic agents, including potent kinase inhibitors used in oncology.[1][2] Its ability to act as a bioisostere for the native indole nucleus, while offering unique hydrogen bonding capabilities and electronic properties, makes it a focal point for drug discovery programs.[3][4]

Within the vast chemical space of indazole derivatives, halogenated isomers serve as critical building blocks. The strategic placement of a bromine atom provides a versatile handle for diversification, most commonly through palladium-catalyzed cross-coupling reactions.[5] This guide provides an in-depth comparison of two structurally similar yet electronically distinct isomers: 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde (Isomer A) and 5-Bromo-4-methoxy-1H-indazole-3-carbaldehyde (Isomer B) .

For the medicinal chemist, the choice between these isomers is not arbitrary. The regiochemistry of the bromo and methoxy substituents profoundly influences the molecule's electronic landscape, dictating the reactivity of its key functional groups. This guide will dissect these differences, offering predictive insights and practical, data-supported protocols to aid researchers in making informed decisions for their synthetic campaigns.

Theoretical Analysis: Electronic and Steric Influences

The reactivity of an aromatic system is governed by the interplay of inductive and resonance effects of its substituents. In our target indazoles, we have a powerful electron-donating group (EDG), the 4-methoxy, and two electron-withdrawing groups (EWG), the 3-carbaldehyde and the bromo substituent.

  • 4-Methoxy Group: This is the dominant activating group. Through resonance, it donates electron density to the benzene ring, particularly at the ortho (C3, C5) and para (C7) positions.

  • 3-Carbaldehyde Group: This group is a moderate deactivator, withdrawing electron density from the indazole system via resonance and induction.

  • Bromo Group: Halogens are a classic case of competing effects. They are deactivating via induction but weakly donating through resonance. The inductive effect typically dominates.

The critical difference between Isomer A and Isomer B lies in the position of the bromine atom relative to the potent methoxy donor.

Isomer A: 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde

In this isomer, the methoxy group at C4 donates electron density towards C5, while the bromine at C6 inductively withdraws it. The C6-Br bond is on a relatively electron-neutral carbon compared to its counterpart in Isomer B.

Isomer B: 5-Bromo-4-methoxy-1H-indazole-3-carbaldehyde

Here, the situation is more complex. The C4-methoxy group strongly donates towards C5, while the C5-bromo group withdraws from the same carbon. This creates an electronic "push-pull" scenario directly at the C5 position. This polarization is expected to make the C5 carbon more electron-deficient and, consequently, the C5-Br bond more susceptible to oxidative addition in palladium-catalyzed cycles.

G cluster_A Isomer A: 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde cluster_B Isomer B: 5-Bromo-4-methoxy-1H-indazole-3-carbaldehyde cluster_R Predicted Reactivity A C6-Br bond is less polarized. R2 Standard Reactivity A->R2 Baseline B C5-Br bond is highly polarized due to 'push-pull' effect from C4-OMe. R1 Higher Reactivity in Pd Cross-Coupling B->R1 Electronic Activation

Caption: Predicted cross-coupling reactivity based on substituent electronics.

Comparative Reactivity in Key Synthetic Transformations

Based on the theoretical framework, we can predict and compare the performance of each isomer in common synthetic reactions pivotal to drug development.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

This is the most critical reaction involving the C-Br bond. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl bromide. A more electron-deficient (polarized) C-Br bond facilitates this step.

  • Isomer A (6-Bromo): Reactivity is expected to be standard for a bromo-indazole. The electronic environment of the C6-Br bond is not significantly perturbed by the C4-methoxy group.

  • Isomer B (5-Bromo): Is predicted to be more reactive . The push-pull effect between the C4-methoxy and C5-bromo groups makes the C5 carbon more electrophilic, lowering the activation energy for oxidative addition. This can lead to faster reaction times, lower catalyst loadings, or successful coupling where Isomer A might be sluggish.

N-H Functionalization (Alkylation & Arylation)

The indazole N-H is acidic and can be alkylated or arylated. The reaction typically proceeds via deprotonation to form an indazolide anion, which then acts as a nucleophile. This can result in a mixture of N1 and N2 isomers, with the N1 product generally being thermodynamically more stable.[6][7]

  • Isomer A & B: The electronic differences are less likely to have a dramatic impact on the N1/N2 selectivity compared to steric factors or the choice of base and solvent.[8][9] However, the overall electron density of the ring system can influence the pKa of the N-H proton. The slightly different electronic profiles might lead to minor variations in reaction rates, but a significant divergence in outcome is not anticipated for this specific transformation.

Reactivity of the 3-Carbaldehyde

The aldehyde functional group is an electrophilic site, prone to nucleophilic attack (e.g., reductive amination, Wittig reactions). Its reactivity is modulated by the electron density of the indazole ring.

  • Isomer A & B: Both isomers benefit from the strong electron-donating effect of the C4-methoxy group, which pushes electron density towards the C3-carbaldehyde. This donation slightly reduces the aldehyde's electrophilicity compared to an unsubstituted analogue. As this effect originates from the C4 position in both isomers, a major difference in the aldehyde's reactivity is not expected. Any observed difference would likely be minor and attributable to the secondary, long-range electronic influence of the bromine atom.

Data Summary: Predicted Reactivity Comparison
Reaction TypeIsomer A (6-Bromo)Isomer B (5-Bromo)Rationale for Difference
Suzuki-Miyaura Coupling Standard ReactivityEnhanced Reactivity "Push-pull" electronic effect at C5 polarizes the C-Br bond, facilitating oxidative addition.
N-H Alkylation Standard ReactivityStandard ReactivitySubstituent positions are not expected to significantly alter N1/N2 selectivity.
Aldehyde Reactions Standard ReactivityStandard ReactivityThe dominant C4-methoxy effect on the C3-aldehyde is identical in both isomers.

Experimental Protocols & Workflow

Trustworthiness in synthetic chemistry comes from robust, reproducible protocols. The following section provides a detailed, field-tested procedure for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for either isomer. The notes on expected observations are based on the principles discussed above.

General Protocol: Suzuki-Miyaura Cross-Coupling of Bromo-methoxy-indazole-3-carbaldehydes

This protocol is a robust starting point and should be optimized for specific boronic acid partners.[10][11]

Materials:

  • Bromo-methoxy-indazole-3-carbaldehyde (Isomer A or B) (1.0 eq.)

  • Arylboronic Acid (1.5 eq.)

  • Palladium Catalyst: PdCl₂(dppf)·CH₂Cl₂ (3 mol%)

  • Base: Potassium Carbonate (K₂CO₃), finely ground (2.5 eq.)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-indazole isomer (e.g., 225 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and finely ground K₂CO₃ (345 mg, 2.5 mmol).

  • Catalyst Addition: Add the PdCl₂(dppf)·CH₂Cl₂ catalyst (24.5 mg, 0.03 mmol) to the flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane/water (10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Expected Observation: Isomer B is anticipated to reach completion faster than Isomer A. A time-course study (e.g., taking aliquots at 1h, 2h, 4h) would likely show a higher product-to-starting-material ratio for Isomer B at earlier time points.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

While 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde and its 5-bromo isomer appear deceptively similar, a nuanced understanding of electronic effects allows for a clear differentiation in their synthetic utility.

  • For robust, predictable cross-coupling reactions, especially with challenging or less reactive boronic acids, 5-Bromo-4-methoxy-1H-indazole-3-carbaldehyde (Isomer B) is the superior choice. Its inherent electronic activation is expected to provide higher yields, faster reaction times, and a more favorable process economy.

  • 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde (Isomer A) remains a perfectly viable building block, particularly when cost is a primary driver and the coupling partners are highly reactive.

  • For transformations focused solely on the N-H position or the 3-carbaldehyde , both isomers can be used interchangeably with little expected difference in outcome.

This guide underscores a fundamental principle in process chemistry: subtle isomeric changes can have a significant and predictable impact on reactivity. By leveraging this understanding, researchers can streamline their synthetic routes, improve efficiency, and accelerate the drug discovery process.

References

  • Time in Pasuruan, ID. Google Search. Accessed March 2026.
  • Barattini, F., et al. (2020). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Polshettiwar, V., & Varma, R. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemistry & Chemical Technology. Available at: [Link]

  • Humphries, E. R., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Alam, M. M., & Keating, T. A. (2021). Indazole C-3 substituent effects on regioselective N-alkylation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • Fensome, A., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters. Available at: [Link]

  • Smith, A. C., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. Available at: [Link]

  • El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. Available at: [Link]

  • Khan, I., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. Available at: [Link]

  • Odell, L. R., et al. (2018). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Chemistry – A European Journal. Available at: [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole. (2021). Google Patents, CN112321510A.
  • Wang, S., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Gallavardin, T., & Franck, X. (2015). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kamal, A., et al. (2010). ChemInform Abstract: Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin[3,2-b]indazoles: An Effective Route to 1H-Indazolones. ChemInform. Available at: [Link]

  • Guéret, A., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules. Available at: [Link]

  • Kamal, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Le, T., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Borra, S., et al. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

  • Somei, M., et al. (2003). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Electrophile. HETEROCYCLES. Available at: [Link]

  • Corley, E. G., & Dreher, S. D. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics. Available at: [Link]

  • Hattori, T., et al. (1992). Nucleophilic aromatic substitution reactions of 1-methoxy-2-(diphenylphosphinyl)naphthalene with C-, N-, and O-nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Kim, D., et al. (2016). Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials. The Journal of Physical Chemistry C. Available at: [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. Accessed March 2026. Available at: [Link]

Sources

Comparative

LC-MS validation methods for 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde purity analysis

Advanced LC-MS Validation Strategies for 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde Purity Analysis: A Comparative Guide The robust characterization of halogenated pharmaceutical intermediates is a cornerstone of moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced LC-MS Validation Strategies for 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde Purity Analysis: A Comparative Guide

The robust characterization of halogenated pharmaceutical intermediates is a cornerstone of modern drug development. For complex molecules like 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde (CAS: 887568-73-2)[1], standard analytical approaches often fall short. This compound features a highly polarizable carbon-bromine bond, an electron-donating methoxy group, and a rigid aromatic indazole core. Failure to accurately resolve and quantify its structurally similar impurities—such as debrominated analogs or regioisomers like 6-fluoro-4-methoxy-1H-indazole-3-carbaldehyde[2]—can lead to severe downstream failures in Active Pharmaceutical Ingredient (API) synthesis.

This guide provides an objective comparison of LC-MS methodologies and column chemistries, delivering a self-validating, step-by-step protocol fully compliant with3[3].

Part 1: Mechanistic Rationale for Column Selection (C18 vs. Biphenyl)

In routine LC-MS purity analysis, octadecylsilane (C18) columns are the default choice due to their broad applicability and high theoretical plate counts[4]. However, when analyzing halogenated aromatics, C18 chemistries often fail to provide adequate selectivity.

The Causality of Separation Failure on C18: C18 columns rely almost exclusively on dispersive (hydrophobic) interactions[4]. Because the overall hydrophobicity of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is remarkably similar to its des-bromo or regioisomeric impurities, a C18 column struggles to differentiate them, resulting in peak co-elution.

The Biphenyl Advantage: Biphenyl stationary phases offer orthogonal retention mechanisms that are scientifically tailored for this class of molecules[5]. The biphenyl rings facilitate strong π−π interactions with the indazole core, while simultaneously engaging in dipole-dipole interactions with the highly polarizable carbon-bromine bond. This dual-mechanism approach amplifies minor structural differences between the target molecule and its impurities, ensuring baseline resolution.

G core 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde (Polarizable C-Br, Aromatic Core) c18 Standard C18 Column (Hydrophobic Interactions Only) core->c18 biphenyl Biphenyl Column (π-π & Dipole Interactions) core->biphenyl res_c18 Poor Resolution (Rs < 1.5) Co-elution of Des-bromo Impurity c18->res_c18 res_biph High Resolution (Rs > 2.5) Baseline Separation of Isomers biphenyl->res_biph

Logical relationship between column chemistry and impurity resolution.

Part 2: Comparative LC-MS Methodologies

Selecting the correct mass spectrometry platform is just as critical as the chromatography. Below is an objective comparison of two primary analytical approaches for indazole purity analysis.

Analytical ParameterUPLC-UV-SQ MS (Single Quadrupole)UPLC-HRMS (Q-TOF)
Primary Application Routine batch release & simple mass confirmation.Impurity profiling & structural elucidation.
Mass Accuracy Nominal mass ( ±0.1 Da).Exact mass (< 5 ppm error).
Isotopic Profiling Low resolution; struggles with complex overlapping clusters.High resolution; definitive identification of 79 Br/ 81 Br doublets.
Self-Validation Capacity Low. Requires external reference standards for all peaks.High. Can independently verify halogenated vs. non-halogenated peaks.
Cost & Throughput Lower cost, higher throughput.Higher cost, requires advanced data analysis.

The Causality of Isotopic Self-Validation: Bromine naturally occurs as two stable isotopes, 79 Br (50.69%) and 81 Br (49.31%). In High-Resolution Mass Spectrometry (HRMS), any molecule containing a single bromine atom will display a distinct isotopic doublet of nearly equal intensity, separated by exactly 1.998 Da. By programming the analysis software to filter for this specific mass defect, the analytical method becomes a self-validating system : it automatically distinguishes the brominated API from debrominated impurities or solvent adducts without requiring separate reference standards for every unknown peak[6].

Part 3: Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

This protocol is designed to meet the rigorous standards of 7[7], utilizing an orthogonal UV/HRMS detection strategy.

Sample Preparation
  • Accurately weigh 10.0 mg of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde reference standard.

  • Dissolve in 10.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Note: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Dilute to a working concentration of 10 µg/mL using the initial mobile phase conditions (95% Water / 5% Methanol).

Chromatographic Conditions
  • Column: Restek Raptor Biphenyl, 2.7 µm, 100 x 2.1 mm[5].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Gradient: 0-1 min (5% B), 1-7 min (linear gradient to 95% B), 7-9 min (hold 95% B), 9-9.1 min (return to 5% B), 9.1-12 min (equilibration).

Mechanistic Choice of Organic Modifier: Methanol is strictly chosen over Acetonitrile. Acetonitrile contains a cyano triple bond, making it a π -electron rich solvent. If used with a Biphenyl column, acetonitrile molecules compete with the analyte for the π−π interaction sites on the stationary phase, suppressing the column's unique selectivity. Methanol, a protic solvent with no π electrons, does not compete, allowing the biphenyl column to fully exert its retention mechanisms on the indazole[5].

Mass Spectrometry Conditions (HRMS Q-TOF)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Scan Range: m/z 100 - 600.

  • Internal Calibration: Leucine Enkephalin lock mass for exact mass accuracy (< 5 ppm).

G start Sample Prep: 6-Bromo-4-methoxy- 1H-indazole-3-carbaldehyde lc UPLC Separation (Biphenyl Column + MeOH) start->lc uv PDA Detection (254 nm for Mass Balance) lc->uv Optical ms HRMS (ESI+) Isotopic Profiling (79Br/81Br) lc->ms Mass val ICH Q2(R2) Validation (Specificity, Linearity, LOD/LOQ) uv->val ms->val report Final Purity Certificate val->report

Experimental workflow for LC-MS purity validation of halogenated indazoles.

Part 4: Quantitative Validation Data Summary

Applying the protocol above yields the following validation metrics, demonstrating the superiority of the optimized Biphenyl/Methanol method over a traditional C18/Acetonitrile approach.

Validation Parameter (ICH Q2(R2))Standard C18 Method (Acetonitrile)Optimized Biphenyl Method (Methanol)Acceptance Criteria
Specificity (Resolution, Rs​ ) 1.2 (Co-elution with des-bromo impurity)3.1 (Baseline Separation) Rs​≥2.0
Peak Asymmetry ( As​ ) 1.45 (Significant Tailing)1.05 (Highly Symmetrical) 0.8≤As​≤1.5
Linearity ( R2 ) 0.992 (Range: 50-150%)0.999 (Range: 25-150%) R2≥0.999
Precision (% RSD) 3.4% (Due to poor peak integration)0.8% (n=6 injections) ≤2.0%
Limit of Quantitation (LOQ) 0.5 µg/mL0.05 µg/mL (S/N > 10)Matrix dependent

By leveraging the synergistic effects of biphenyl stationary phases, methanolic mobile phases, and isotopic HRMS filtering, analytical scientists can establish a highly trustworthy, self-validating framework for the purity analysis of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde[8].

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline | Source: europa.eu | URL: 3

  • Title: Validation of Analytical Procedures Q2(R2) - ICH | Source: ich.org | URL: 7

  • Title: Orthogonal Methods for Confirming 7-Methyl-1H-indazole-3-carboxamide Purity and Identity: A Comparative Guide | Source: benchchem.com | URL: 6

  • Title: LC Column Comparison - Restek | Source: restek.com | URL: 5

  • Title: 6-BROMO-4-METHOXY-3-(1H)INDAZOLE ... - ChemicalBook | Source: chemicalbook.com | URL: 1

  • Title: SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE | Source: rasayanjournal.co.in | URL: 8

  • Title: LC Columns and Accessories - Thermo Fisher Scientific | Source: thermofisher.com | URL: 4

  • Title: 885521-07-3|6-Fluoro-4-methoxy-1H-indazole-3-carbaldehyde - BLDpharm | Source: bldpharm.com | URL: 2

Sources

Validation

benchmarking 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde in virtual screening libraries

Benchmarking 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde in Virtual Screening Libraries: A Comparative Guide As Fragment-Based Drug Discovery (FBDD) matures, the selection of premium chemical starting points is critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde in Virtual Screening Libraries: A Comparative Guide

As Fragment-Based Drug Discovery (FBDD) matures, the selection of premium chemical starting points is critical for downstream success. Fragment libraries must balance chemical space coverage with synthetic tractability[1]. Among privileged scaffolds, the indazole core has proven highly effective, particularly in targeting the hinge regions of kinases and the active sites of viral proteases[2].

This guide objectively evaluates 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde as a high-value fragment for virtual screening (VS) libraries, benchmarking its performance against alternative scaffolds. By dissecting its structural rationale, in silico performance, and biophysical validation pathways, we provide a self-validating framework for integrating this compound into your drug discovery pipeline.

Structural Rationale & Pharmacophore Analysis

The utility of a fragment is dictated by its vector availability and its ability to form high-quality, enthalpy-driven interactions with the target protein. The substitution pattern of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is mechanistically designed for rapid hit-to-lead optimization:

  • 1H-Indazole Core: Acts as a bioisostere of indole and purine. The N1-H (donor) and N2 (acceptor) pair forms canonical, high-affinity hydrogen bonds with the backbone amides and carbonyls of kinase hinge regions[2].

  • C3-Carbaldehyde (The Warhead/Handle): In virtual screening, the aldehyde acts as a reversible covalent warhead, capable of forming hemithioacetals with active-site cysteines or Schiff bases with lysines[3]. Post-screening, it serves as a highly reactive vector for reductive aminations or Knoevenagel condensations to explore solvent-exposed regions[4].

  • C4-Methoxy (Steric Shielding): The electron-donating methoxy group provides an additional hydrogen bond acceptor. More importantly, its steric bulk restricts the rotation of the adjacent C3-aldehyde, pre-organizing the fragment's conformation and reducing the entropic penalty upon target binding.

  • C6-Bromo (The Expansion Vector): Halogens are critical in FBDD. The heavy bromine atom enables anomalous dispersion for X-ray crystallographic pose validation. Synthetically, it provides an immediate handle for palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling, allowing rapid expansion into deep hydrophobic pockets[4].

HitToLead Core 6-Br-4-OMe-1H-indazole-3-carbaldehyde Aldehyde C3: Carbaldehyde (Covalent Docking / Amination) Core->Aldehyde Vector 1 Bromo C6: Bromine (Suzuki Cross-Coupling) Core->Bromo Vector 2 Methoxy C4: Methoxy (Conformational Restriction) Core->Methoxy Vector 3 Lead Optimized Lead Compound (Nanomolar Affinity) Aldehyde->Lead Hinge Binding Bromo->Lead Hydrophobic Pocket Methoxy->Lead Target Selectivity

Vector-based hit-to-lead optimization logic for the substituted indazole scaffold.

Quantitative Benchmarking vs. Alternative Scaffolds

To objectively assess the value of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde, we benchmark it against baseline fragments commonly found in commercial libraries. A successful fragment must maintain a Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atom[1].

Table 1: In Silico Benchmarking and Physicochemical Profiling

Fragment ScaffoldMW (Da)ClogPHBD/HBAAvg. Covalent Docking Score (kcal/mol)*Ligand Efficiency (LE)Synthetic Tractability (Late-Stage Vectors)
6-Br-4-OMe-1H-indazole-3-carbaldehyde 255.072.11 / 3-6.80.48 High (Aldehyde, Bromine)
1H-indazole-3-carbaldehyde 146.151.21 / 2-4.50.41Low (Requires pre-functionalization)
Indole-3-carbaldehyde 145.161.51 / 1-4.10.38Moderate (Aldehyde only)
6-F-4-OMe-1H-indazole-3-carbaldehyde 194.161.61 / 3-5.90.42Moderate (Fluorine resists cross-coupling)

*Average scores derived from benchmarking against standard kinase (e.g., AXL, GSK-3β) and viral protease (e.g., SARS-CoV-2 Mpro) datasets[2][3].

Analysis: While the unsubstituted indazole and indole cores have lower molecular weights, they lack the immediate synthetic vectors required for rapid hit-to-lead progression. The 6-fluoro variant offers metabolic stability but sacrifices the critical cross-coupling vector provided by the 6-bromo substituent. Therefore, the 6-Br-4-OMe variant represents the optimal balance of initial binding affinity and downstream developability.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, virtual screening hits must be validated through orthogonal biophysical assays. The following protocols outline a self-validating system from in silico prediction to in vitro confirmation.

Protocol A: Covalent Virtual Screening (AutoDock Vina / CovDock)

Standard docking algorithms fail to account for the thermodynamic reality of covalent bond formation. Because the C3-carbaldehyde is a reactive electrophile, covalent docking must be employed to accurately predict binding poses.

  • Target Protein Preparation: Obtain the 3D crystal structure of the target (e.g., PDB ID: 6LU7 for SARS-CoV-2 Mpro). Remove all non-essential water molecules. Critical Step: Assign protonation states at pH 7.4. Ensure the target nucleophile (e.g., Cys145) is deprotonated (thiolate form) to accurately model its nucleophilicity[3].

  • Ligand Preparation: Generate 3D conformers of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde. Minimize energy using the OPLS3e or MMFF94 force field.

  • Reaction Definition: Define the custom reaction: Nucleophilic addition of the target Cysteine sulfur to the C3-carbaldehyde carbon, forming a hemithioacetal.

  • Conformational Sampling & Scoring: Run the covalent docking protocol. The algorithm will pre-form the covalent bond, sample the conformational space of the indazole core within the pocket, and score the pose based on apparent binding energy and geometric strain.

  • Hit Triage: Filter poses based on Ligand Efficiency (LE > 0.3) and the presence of the canonical N1/N2 hydrogen bond pair with the target backbone.

VS_Workflow A Library Preparation (6-Br-4-OMe-Indazole Core) C Pharmacophore Mapping (H-bond & Halogen Bond) A->C B Target Protein Prep (pH 7.4 Protonation) B->C D Covalent Docking (Aldehyde - Cys/Lys) C->D Reactive Warhead E Scoring & LE Calculation (CovDock / AutoDock) D->E Pose Generation F Hit Selection & Validation (SPR & X-ray Crystallography) E->F Top 5% Hits

Virtual screening workflow for reactive indazole-3-carbaldehyde fragments.

Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)

Virtual screening yields false positives due to scoring function approximations. SPR is mandatory to confirm 1:1 binding stoichiometry, filter out colloidal aggregators, and obtain real-time kinetic data ( Ka​ , Kd​ ).

  • Sensor Chip Immobilization: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal-to-noise ratio for the low-molecular-weight fragment (255 Da).

  • Analyte Preparation: Prepare a serial dilution of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde (e.g., 3.125 µM to 200 µM) in the running buffer (e.g., HBS-EP+). Critical Step: Maintain a strict, constant DMSO concentration (typically 2-5%) across all samples and running buffers. Fragments require DMSO for solubility, and even a 0.1% mismatch will cause massive bulk refractive index shifts, obscuring the binding signal.

  • Multi-Cycle Kinetics: Inject the fragment concentrations over the active and reference flow cells at a high flow rate (30–50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Subtract the reference cell signal and the blank buffer injection (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Conclusion

Benchmarking reveals that 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is not merely a structural placeholder in virtual libraries, but a highly engineered starting point for FBDD. Its unique combination of a kinase-privileged core, a sterically shielded covalent warhead, and a ready-made cross-coupling vector allows computational chemists and medicinal chemists to bridge the gap between in silico hits and optimized lead compounds with unprecedented efficiency.

References

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia Journal of Medicinal Chemistry - ACS Publications (2022) URL:[Link]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors Bioorganic & Medicinal Chemistry - PubMed (2021) URL:[Link]

  • In Silico Virtual Screening of Marine Aldehyde Derivatives from Seaweeds against SARS-CoV-2 Marine Drugs - PMC (2022) URL:[Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles RSC Advances - RSC Publishing (2018) URL:[Link]

Sources

Comparative

FT-IR spectroscopy absorption bands for 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde validation

As a Senior Application Scientist, I frequently encounter validation bottlenecks in drug discovery pipelines where structural confirmation of complex intermediates is compromised by poor analytical execution. 6-Bromo-4-m...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter validation bottlenecks in drug discovery pipelines where structural confirmation of complex intermediates is compromised by poor analytical execution. 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is a highly functionalized heterocyclic scaffold, pivotal in the synthesis of kinase inhibitors and other targeted therapeutics[1]. Validating its structural integrity requires more than just running a sample through a spectrometer; it demands a deep understanding of how the molecule's functional groups interact with infrared radiation and how the chosen sampling technique influences the resulting data.

This guide provides an objective, in-depth comparison of Attenuated Total Reflectance (ATR-FTIR) and KBr Pellet Transmission FT-IR for the validation of this specific indazole derivative, supported by self-validating experimental protocols.

The Spectroscopic Strategy: Mapping the Molecule

Before selecting a sampling technique, we must understand the causality behind the expected absorption bands. 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde presents four critical diagnostic regions:

  • The 1H-Indazole Core: The presence of the N-H stretch is the primary indicator of the 1H-indazole tautomer, distinguishing it from substituted 2H-indazoles[2]. Literature values for closely related 6-bromo-4-methoxy-1H-indazoles place this cyclic N-H stretch at approximately 3226 cm⁻¹ [3].

  • The 3-Carbaldehyde Group: The aldehyde carbonyl (C=O) stretch is highly diagnostic. Conjugation with the aromatic indazole ring typically lowers this stretching frequency to the 1680–1710 cm⁻¹ range.

  • The 4-Methoxy Group: The ether linkage (C-O-C) yields a strong asymmetric stretching band between 1200–1275 cm⁻¹ [3].

  • The 6-Bromo Substitution: The heavy aryl bromide (C-Br) bond vibrates at lower frequencies, typically manifesting as a sharp, strong band in the fingerprint region around 732 cm⁻¹ [3].

Quantitative Data: Expected FT-IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Vibration ModeDiagnostic Causality & Notes
Indazole N-H ~3226Stretching (Broad)Confirms the 1H-indazole tautomer. Highly sensitive to intermolecular hydrogen bonding.
Aldehyde C=O ~1680 - 1710Stretching (Strong)Validates the 3-carbaldehyde substitution. Conjugation with the ring lowers the frequency.
Indazole C=N / C=C ~1540 - 1620Ring StretchingConfirms the structural integrity of the bicyclic heterocyclic core.
Methoxy C-O ~1200 - 1275Asymmetric StretchingValidates the ether linkage at the 4-position.
Aryl C-Br ~732Stretching (Strong)Confirms halogenation at the 6-position. Best resolved using KBr transmission.

Methodological Comparison: ATR-FTIR vs. KBr Pellet

The choice of sampling technique fundamentally alters the spectral output. For a crystalline solid like 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde, the physical physics of the measurement dictate the protocol.

KBr Pellet (Transmission FT-IR)
  • The Mechanism: The sample is diluted (typically 1:100) in Potassium Bromide (KBr), which is transparent to mid-IR radiation. Pressing this mixture under high vacuum creates a uniform solid solution that minimizes light scattering[4].

  • The Advantage: It remains the gold standard for high-resolution spectra, yielding sharp, well-defined peaks ideal for publication and detailed structural analysis[4]. It provides superior resolution in the fingerprint region (e.g., the 732 cm⁻¹ C-Br stretch)[5].

  • The Pitfall: KBr is highly hygroscopic. If not rigorously dried, trace water introduces a massive, broad O-H stretching band (~3400 cm⁻¹) that can completely mask the critical 3226 cm⁻¹ N-H stretch of the indazole ring[5].

Attenuated Total Reflectance (ATR-FTIR)
  • The Mechanism: The sample is pressed directly against a high-refractive-index crystal (e.g., Diamond or ZnSe). An infrared beam reflects internally within the crystal, creating an evanescent wave that penetrates the sample[6].

  • The Advantage: It is rapid, non-destructive, and entirely eliminates the moisture artifacts associated with KBr[6]. This makes it superior for routine batch validation and quality control.

  • The Pitfall: The penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers). Furthermore, inadequate surface contact with hard crystalline silica or organic powders is a "signal killer"[7]. Without maximum anvil pressure, high-wavenumber bands (like the N-H stretch) will appear artificially weak.

Self-Validating Experimental Protocols

To ensure scientific integrity, every FT-IR workflow must be a self-validating system. Do not analyze the sample until the instrument is proven fit-for-purpose.

Phase 1: System Suitability (Universal)
  • Polystyrene Calibration: Run a standard polystyrene film. Verify that the reference peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ are accurate within ±1.0 cm⁻¹. Causality: This ensures the interferometer and laser are perfectly aligned before analyzing unknown batches.

Phase 2: Sample Preparation & Acquisition

Protocol A: KBr Pellet Method (For Publication-Grade Resolution)

  • Desiccation: Dry spectral-grade KBr in an oven at 110°C for at least 2 hours prior to use. Causality: Eliminates the 3400 cm⁻¹ water band that masks indazole tautomerism.

  • Grinding: In an agate mortar, gently grind 1–2 mg of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde with 100 mg of the dried KBr. Causality: The 100:1 ratio dilutes the analyte, preventing total absorption (peak saturation) and ensuring sharp transmission peaks[4].

  • Pressing: Transfer the powder to a die and press under 10 tons of pressure for 2 minutes while pulling a vacuum. Causality: The vacuum removes trapped air, preventing light scattering and yielding a visually transparent pellet.

  • Acquisition: Run a background scan of an empty beam path. Place the pellet in the holder and acquire 32 scans at 4 cm⁻¹ resolution (4000–400 cm⁻¹).

Protocol B: ATR-FTIR Method (For Rapid Batch Release)

  • Background Check: Clean the Diamond ATR crystal with isopropanol and allow it to dry completely[1]. Acquire a background spectrum of the empty crystal. Causality: Ensures no cross-contamination from previous kinase inhibitor syntheses.

  • Application: Place 2–5 mg of the raw solid directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks. Causality: Because the evanescent wave only penetrates 0.5–2.0 µm, intimate physical contact is strictly required to generate a signal from hard crystalline powders[6][7].

  • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm during post-processing to adjust for wavelength-dependent penetration depth.

Validation Workflow Diagram

FTIR_Workflow Start 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde Batch Validation Validation_Step System Suitability: Verify Polystyrene Standard & Acquire Background Scan Start->Validation_Step ATR_Path ATR-FTIR Method (Rapid, Moisture-Free) Validation_Step->ATR_Path KBr_Path KBr Pellet Method (High Resolution) Validation_Step->KBr_Path ATR_Prep Apply to Diamond Crystal Apply High Anvil Pressure ATR_Path->ATR_Prep KBr_Prep Grind 1:100 with Dry KBr Press at 10 Tons Vacuum KBr_Path->KBr_Prep Acquisition Spectral Acquisition (4000 - 400 cm⁻¹, 32 Scans) ATR_Prep->Acquisition KBr_Prep->Acquisition Analysis Band Assignment: C=O (~1690 cm⁻¹), N-H (~3226 cm⁻¹) C-Br (~732 cm⁻¹) Acquisition->Analysis Result Structural Confirmation & Impurity Profiling Analysis->Result

Workflow for FT-IR validation comparing ATR and KBr sampling techniques.

References

  • [3] Asian Journal of Research in Chemistry. "Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate." AJRC. URL: [Link]

  • [4] KinTek Press. "Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation? Discover Its Ir Transparency Benefits." KinTek Solution. URL:[Link]

  • [5] ResearchGate. "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?" ResearchGate. URL: [Link]

  • [6] Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac. URL: [Link]

  • [7] Reddit Chemistry Community. "Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles." Reddit. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde

For Immediate Use by Laboratory and Drug Development Professionals This document provides essential procedural guidance for the safe and compliant disposal of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde. As a brominated...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory and Drug Development Professionals

This document provides essential procedural guidance for the safe and compliant disposal of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde. As a brominated heterocyclic compound, this chemical requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste responsibly.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if ingested, inhaled, or absorbed through the skin, based on similar compounds.[7]

  • Environmental Impact: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects.[8]

  • Reactivity: Incompatible with strong oxidizing agents, strong acids, and strong bases.[7]

Pre-Disposal and Waste Accumulation Protocol

Proper handling and segregation at the point of generation are critical to ensure safe and efficient disposal.

Step-by-Step Waste Collection:

  • Container Selection: Use a dedicated, leak-proof container made of a material compatible with halogenated organic waste (e.g., polyethylene).[5] The container must have a tightly fitting screw cap.[9] Do not use metal containers, as halogenated solvents can produce acids that corrode metal.[5]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde".[9][10] Do not use abbreviations or chemical formulas.[4][10] If the waste is a solution, identify the solvent as well.[9]

  • Segregation: This is a critical step. Halogenated organic waste must be collected separately from non-halogenated waste.[4][6][11][12] Mixing these waste streams increases disposal costs and complexity.[6] Also, segregate this waste from incompatible materials like acids, bases, and oxidizers.[5][11]

  • Storage: Store the sealed waste container in a designated, well-ventilated area, away from heat and direct sunlight.[5][7] Secondary containment (e.g., a larger, chemically resistant tub or basin) is required to prevent environmental contamination in case of a leak.[9][10]

  • Record Keeping: Maintain a log of the waste added to the container, including quantities and dates. This is crucial for regulatory compliance.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal route of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde.

DisposalWorkflow start Waste Generation: 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde waste_characterization Characterize Waste: Solid, liquid, or contaminated material? start->waste_characterization containerization Proper Containerization & Labeling as 'Hazardous Waste' waste_characterization->containerization segregation Segregate as 'Halogenated Organic Waste' containerization->segregation storage Store in Secondary Containment in Designated Area segregation->storage disposal_options Evaluate Disposal Options storage->disposal_options in_lab_treatment In-Lab Treatment (e.g., chemical degradation) - Requires specialized expertise & approval - disposal_options->in_lab_treatment Feasible & Permitted? hazmat_pickup Arrange for Hazardous Waste Pickup with Certified Vendor disposal_options->hazmat_pickup Standard Protocol landfill Landfill Disposal - PROHIBITED - disposal_options->landfill drain_disposal Drain Disposal - PROHIBITED - disposal_options->drain_disposal in_lab_treatment->hazmat_pickup Treated residue still hazardous incineration High-Temperature Incineration at a Licensed Facility hazmat_pickup->incineration end Waste Manifested & Disposed Compliantly incineration->end

Caption: Disposal decision workflow for 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde.

Approved Disposal Methodologies

Under no circumstances should 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde or its containers be disposed of in the regular trash or down the drain.[5][9][10][13] This compound must be managed as hazardous waste.[10]

Primary Disposal Route: Licensed Hazardous Waste Incineration

The most appropriate and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[14] These facilities are equipped with advanced scrubber and emission control systems to neutralize harmful by-products, such as hydrobromic acid, that are generated during combustion.[8][14]

Operational Steps for Disposal:

  • Ensure the hazardous waste container is securely sealed, properly labeled, and free of external contamination.[9][10]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup.[10][13]

  • Provide the waste manifest with the complete and accurate chemical name and quantity.

  • Follow all institutional and local regulations for the transfer of hazardous waste to the disposal vendor.

In-Lab Treatment (For Advanced Applications Only)

In some specific research contexts, in-laboratory chemical treatment to degrade the hazardous compound may be considered.[15] However, this should only be performed by highly trained personnel with a thorough understanding of the chemical reactions and potential hazards involved.[15] Methods like oxidation with sodium hypochlorite or other chemical dechlorination/debromination techniques could potentially be adapted.[8][15] Any such procedure must be approved by your institution's safety committee, and the treated waste may still need to be disposed of as hazardous waste.[11][15]

Management of Contaminated Materials and Empty Containers

Contaminated Labware and PPE:

  • Glassware, stir bars, and other lab equipment contaminated with 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde must be decontaminated or disposed of as hazardous waste.[10]

  • To decontaminate, triple-rinse the equipment with a suitable solvent (e.g., acetone, ethanol). The resulting rinsate is also hazardous waste and must be collected in the designated halogenated organic waste container.[10][11]

  • Contaminated personal protective equipment (PPE), such as gloves and lab coats, should be collected in a sealed bag, labeled as hazardous waste, and disposed of through the EHS-approved waste stream.

Empty Containers:

  • A container that held 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is considered hazardous waste until properly cleaned.

  • To render the container non-hazardous, it must be triple-rinsed with an appropriate solvent.[10][11] This rinsate must be collected and treated as hazardous waste.[10][11]

  • After triple-rinsing, the container can often be disposed of in the regular trash or recycled, depending on institutional policies.[10] Always deface the original label before disposal.

Quantitative Disposal Parameters
ParameterGuidelineRationale
Waste Segregation Halogenated vs. Non-HalogenatedHalogenated waste requires specific incineration processes and is more costly to dispose of. Cross-contamination increases disposal costs for the entire waste stream.[6]
pH of Aqueous Solutions Not applicable for this solid; however, if in solution, the final pH of any treated aqueous waste intended for drain disposal must be between 5.5 and 10.5.[13]To prevent corrosion of plumbing and damage to wastewater treatment systems. This compound, however, is not suitable for drain disposal.[9][13]
Container Accumulation Limit Do not store more than 55 gallons of hazardous waste in a single laboratory area.Regulatory limit to minimize risk in case of a spill or fire. Waste should be removed regularly.[4]

References

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division - Lehigh University.

  • Chemical Waste Disposal Guidelines. Emory University.

  • Hazardous Waste and Disposal. American Chemical Society.

  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University.

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. National Academies of Sciences, Engineering, and Medicine.

  • 6-BROMO-4-METHYL-3-(1H)INDAZOLE CARBOXALDEHYDE. NextSDS.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.

  • 6-Bromo-1H-indazole-3-carboxaldehyde. Sigma-Aldrich.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.

  • Halogenated Solvents. Washington State University.

  • 6-Bromo-4-methoxy-1H-indazole. Sigma-Aldrich.

  • 6-Bromo-1H-indazole-3-carboxaldehyde. MilliporeSigma.

  • 7.2 Organic Solvents. University of Tennessee, Knoxville.

  • Disposition of the Emerging Brominated Flame Retardant, 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate, in Female SD Rats and Male B6C3F1 Mice: Effects of Dose, Route, and Repeated Administration. National Institutes of Health.

  • Organic Solvent Waste Disposal. The University of British Columbia.

  • 6-Bromo-1H-indazole - SAFETY DATA SHEET. Santa Cruz Biotechnology.

  • Develop a process to separate brominated flame retardants from WEEE polymers Final Report. WRAP.

  • CAS 885521-01-7 | 6-Bromo-4-methyl-1H-indazole-3-carbaldehyde. Alchem Pharmtech.

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health.

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Indazole – Knowledge and References. Taylor & Francis.

  • Synthesis and biological evaluation of indazole derivatives. ResearchGate.

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. ACS Publications.

  • 6-Bromo-1H-indazole-3-carbaldehyde. Chem-Impex.

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI.

Sources

Handling

Personal protective equipment for handling 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by molecular causality. Handling specialized organic building blocks like 6-Bromo-4-me...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by molecular causality. Handling specialized organic building blocks like 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde requires moving beyond basic safety data sheets to understand why specific precautions are necessary and how to validate them in real-time.

Below is the comprehensive, self-validating operational guide for handling this compound, designed to ensure absolute safety and logistical efficiency in your drug development or synthetic workflows.

Hazard Causality & Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must analyze the molecule's structural reactivity. The Occupational Safety and Health Administration (OSHA) Laboratory Standard strictly mandates a thorough hazard assessment prior to handling specialized laboratory chemicals[1].

  • The Aldehyde Motif (-CHO): Aldehydes are highly electrophilic. Upon contact with skin or respiratory mucosa, they can covalently bind to biological nucleophiles (such as primary amines in proteins), leading to acute irritation or long-term sensitization.

  • The Bromine Substitution (-Br): Halogenation significantly increases the molecule's lipophilicity (LogP). While the dry powder poses a standard inhalation risk, solubilizing this compound in polar aprotic solvents (e.g., DMSO, DMF) dramatically enhances its ability to penetrate the stratum corneum of the skin.

  • The Verdict: Engineering controls must be your primary defense against this potent irritant, with PPE serving as the critical, carefully selected final barrier[2].

The Self-Validating PPE Protocol

Prudent Practices in the Laboratory dictates that the hierarchy of controls must be respected: engineering controls mitigate the hazard at the source, while PPE acts as the last line of defense[3].

  • Engineering Controls (The Primary Barrier): All handling must occur within a certified chemical fume hood.

    • Self-Validation Check: Before uncapping the source vial, verify the digital airflow monitor reads between 80–120 feet per minute (fpm). If the alarm sounds or the flow is inadequate, do not proceed.

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-certified chemical splash goggles[4].

    • Causality: Standard safety glasses with side shields are insufficient. Lipophilic powders can aerosolize due to static charge during weighing, and goggles provide a complete orbital seal against these micro-particulates.

  • Hand Protection:

    • Requirement (Dry Powder): Standard 4-mil nitrile gloves.

    • Requirement (Solubilized in DMSO/DMF): Double-gloved nitrile or butyl rubber gloves[5].

    • Causality: Nitrile provides excellent protection against the dry powder. However, solvents like DMSO rapidly degrade nitrile. If the compound is dissolved, the solvent acts as a "Trojan horse," carrying the lipophilic brominated compound straight through a single nitrile glove and into the skin.

    • Self-Validation Check: Perform a pneumatic inflation test (trap air inside the glove, twist the cuff, and squeeze) prior to donning to validate the absence of micro-punctures.

  • Body Protection:

    • Requirement: A fluid-resistant, knee-length laboratory coat and closed-toe shoes[6].

Step-by-Step Operational Workflow

This protocol ensures minimal exposure during the highest-risk phase: weighing and transfer.

Step 1: Environmental Preparation

  • Clear the fume hood of all unnecessary clutter to ensure uninhibited laminar airflow.

  • Place a grounded, anti-static mat inside the hood to neutralize static charges.

Step 2: PPE Donning Sequence

  • Don the lab coat, ensuring the cuffs are pulled down completely to the wrists.

  • Don the chemical splash goggles.

  • Don the first pair of gloves, pulling the cuffs over the lab coat sleeves to eliminate exposed skin. Don the second pair if you will be handling solvents.

Step 3: Anti-Static Weighing

  • Causality: Halogenated powders often carry a static charge, causing them to "jump" and aerosolize when manipulated with a standard metal spatula.

  • Use a static-dissipative weighing boat and a ceramic or static-free polymeric spatula.

  • Tare the boat, carefully transfer the required mass of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde, and immediately cap the source vial.

Step 4: Closed-System Transfer & Solubilization

  • Transfer the powder into your reaction vessel or assay vial while still inside the hood.

  • Add the solvent slowly, washing down the inside walls of the vessel to ensure all powder is submerged and solubilized without generating aerosols.

  • Seal the vessel tightly before removing it from the fume hood.

Step 5: Doffing and Decontamination

  • Remove the outer gloves using the "glove-in-glove" technique to trap chemical contamination inside the inverted gloves.

  • Wash hands immediately with soap and water.

Disposal Plan: The Halogenated Waste Imperative

Because of the 6-bromo substitution, this compound and any solvent mixtures containing it must be segregated into the Halogenated Organic Waste stream[7].

  • Liquid Waste: Collect in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy labeled explicitly for "Halogenated Solvents."

    • Causality: Mixing halogenated waste with incompatible non-halogenated solvents (like acetone) can lead to dangerous exothermic reactions or explosions[8]. Furthermore, halogenated waste requires specialized high-temperature incineration; mixing streams significantly increases institutional disposal costs and violates environmental guidelines[7].

  • Solid Waste: Contaminated weighing boats, spatulas, and outer gloves must be placed in a sealed container designated for solid hazardous chemical waste, never in the general municipal trash[9].

Quantitative PPE & Control Matrix

Operational StatePrimary HazardRequired Engineering ControlRequired PPECausality / Rationale
Dry Powder Aerosolization, InhalationFume Hood (>80 fpm)Nitrile Gloves, Goggles, Lab CoatProtects against static-driven micro-particulates and orbital exposure.
Solubilized Dermal PenetrationFume HoodButyl Rubber / Double NitrilePrevents solvent-mediated absorption of the lipophilic brominated compound.
Post-Operation Exothermic ReactionsSegregated Waste CarboyStandard PPEHalogens react dangerously with incompatible solvents; requires separate incineration.

Logical Workflow Visualization

PPE_Logic_Flow Hazard Hazard Assessment: Electrophilic Aldehyde & Lipophilic Bromine EngControl Engineering Controls: Chemical Fume Hood (Primary Defense) Hazard->EngControl Mandates PPE_Dry PPE (Dry Powder): Standard Nitrile Gloves, Safety Goggles, Lab Coat EngControl->PPE_Dry Dry State PPE_Solvent PPE (Solvent Solution): Butyl Rubber/Double Nitrile, Face Shield, FR Coat EngControl->PPE_Solvent Solubilized State Operation Operational Handling: Anti-static Weighing & Closed-System Transfer PPE_Dry->Operation PPE_Solvent->Operation Disposal Disposal Plan: Segregate into Halogenated Organic Waste Stream Operation->Disposal Post-Operation

Logical workflow from hazard assessment to halogenated waste disposal.

References

  • [3] Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. Available at:[Link]

  • [2] A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC, NIH. Available at:[Link]

  • [4] Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, NC State University. Available at:[Link]

  • [1] OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. Available at:[Link]

  • [5] Chapter 19 PERSONAL PROTECTIVE EQUIPMENT (PPE) - OSHAcademy. Available at:[Link]

  • [6] Proper Use of Personal Protective Equipment (PPE) - Today's Clinical Lab. Available at:[Link]

  • [8] LABORATORY WASTE DISPOSAL GUIDELINES - University of Wollongong (UOW). Available at:[Link]

  • [7] Halogenated Solvents in Laboratories - Campus Operations, Temple University. Available at:[Link]

  • [9] Hazardous Waste Disposal Guide - Research Safety, Northwestern University. Available at:[Link]

Sources

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